Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate
Description
Properties
IUPAC Name |
ethyl (2E)-2-hydroxyimino-2-pyridin-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-2-14-9(12)8(11-13)7-5-3-4-6-10-7/h3-6,13H,2H2,1H3/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQZRRVGGCVMQR-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NO)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/O)/C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71721-67-0 | |
| Record name | NSC74475 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74475 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl (2E)-(hydroxyimino)(pyridin-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Versatile Nexus: A Technical Guide to Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate as a Premier Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the demand for novel molecular scaffolds is insatiable. The strategic incorporation of nitrogen-containing heterocycles is a cornerstone of drug design, offering a gateway to diverse pharmacological activities and tailored physicochemical properties. This guide introduces Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate, a highly functionalized and versatile building block poised to accelerate the discovery and development of next-generation therapeutics and functional materials. As a senior application scientist, this document serves to not only outline the synthetic utility of this compound but to provide a deep, mechanistically-grounded understanding of its application, empowering researchers to innovate with confidence.
Unveiling the Potential: Physicochemical Properties and Strategic Significance
Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate is a molecule rich in chemical functionality, featuring a pyridine ring, an ethyl ester, and an E-configured oxime. This unique combination of reactive sites provides a powerful platform for a multitude of chemical transformations.
Table 1: Physicochemical Properties of Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate
| Property | Value |
| Molecular Formula | C₉H₁₀N₂O₃ |
| Molecular Weight | 194.19 g/mol |
| Appearance | Predicted: White to off-white solid |
| IUPAC Name | ethyl (2E)-2-(hydroxyimino)-2-(pyridin-2-yl)acetate |
| CAS Number | 71721-67-0[1] |
The strategic importance of this building block lies in the orthogonal reactivity of its constituent parts. The pyridine nitrogen offers a site for alkylation, metal coordination, and N-oxide formation. The oxime moiety is a versatile functional group, capable of participating in cycloaddition reactions, rearrangements, and serving as a precursor to nitriles and amides. The ester group provides a handle for hydrolysis, amidation, and reduction. This trifecta of reactivity allows for the sequential or one-pot construction of complex molecular architectures.
Synthesis and Characterization: A Reproducible Pathway
Proposed Synthesis of Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate
The synthesis commences with the commercially available ethyl 2-pyridylacetate. Oxidation of the α-carbon to the corresponding α-keto ester, followed by oximation, yields the target compound.
Caption: Workflow for the synthesis of pyridothiazines.
Mechanistic Rationale
The reaction is proposed to proceed via an initial Michael addition of the oxime oxygen to the electron-deficient alkyne, catalyzed by a base. This is followed by an intramolecular cyclization, where the pyridine nitrogen attacks the newly formed enol ether. Subsequent tautomerization leads to the stable aromatic pyridothiazine ring system.
Experimental Protocol: Synthesis of a Pyridothiazine Derivative
This protocol is a representative procedure based on known reactions of oximes with activated alkynes.
-
To a solution of Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate (1 equivalent) in a suitable solvent such as acetonitrile, add dimethyl acetylenedicarboxylate (DMAD) (1.1 equivalents).
-
Add a catalytic amount of a non-nucleophilic base, such as triethylamine (0.1 equivalents).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired pyridothiazine derivative.
This self-validating protocol, grounded in established reactivity patterns, provides a clear and reproducible method for accessing novel heterocyclic scaffolds.
Future Directions and Conclusion
Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate is a building block with significant untapped potential. Future research should focus on exploring the full breadth of its reactivity, including:
-
[3+2] Cycloaddition Reactions: The oxime can be converted to a nitrile oxide in situ, which can then undergo [3+2] cycloaddition reactions with various dipolarophiles to generate isoxazoles and isoxazolines.
-
Beckmann Rearrangement: Under acidic conditions, the oxime can undergo a Beckmann rearrangement to provide access to substituted amides.
-
Metal-Catalyzed Cross-Coupling Reactions: The pyridine ring can be functionalized through various metal-catalyzed cross-coupling reactions.
References
-
Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. (2016). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. [Link]
-
PubChem. (n.d.). Ethyl 2-amino-2-(hydroxyimino)acetate. Retrieved January 26, 2026, from [Link]
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PubMed Central (PMC). (2019). Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. [Link]
-
PubChem. (n.d.). Ethyl-2-[2-(hydroxymethyl)-pyridin-3-yl]-acetate. Retrieved January 26, 2026, from [Link]
-
PubMed. (2020). New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. [Link]
-
Journal of the Chemical Society C: Organic. (1968). The reaction of ethyl 2-(2-oxo-3-indolinylidene)-2-hydroxyacetate with propionic anhydride and pyridine. [Link]
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NIST WebBook. (n.d.). Ethyl Acetate. Retrieved January 26, 2026, from [Link]
-
Asian Journal of Chemistry. (2013). One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones Using Nickel Chloride as a Catalyst. [Link]
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ResearchGate. (2018). Synthesis and Photophysical Properties of Ethyl 3,6-Diamino-4-aryl-5-cyanothieno[2,3-b]pyridine-2-carboxylates. [Link]
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Metin, T. (2011). Basic 1H- and 13C-NMR Spectroscopy. [Link]
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Der Pharmacia Sinica. (2016). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). [Link]
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ResearchGate. (2020). New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. [Link]
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Organic Chemistry Portal. (n.d.). Direct Synthesis of Pyridine Derivatives. Retrieved January 26, 2026, from [Link]
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ResearchGate. (2019). Synthesis, characterization, crystal structure and theoretical simulation of novel ethyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate. [Link]
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PubChem. (n.d.). Ethyl 2-pyridylacetate. Retrieved January 26, 2026, from [Link]
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PubMed Central (PMC). (2022). Rapid quantitative 1H–13C two-dimensional NMR with high precision. [Link]
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Organic Syntheses. (n.d.). Δ1-α-CYCLOHEXANEACETIC ACID, ETHYL ESTER. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 2-(2-methylanilino)-2-pyridin-3-ylacetate. Retrieved January 26, 2026, from [Link]
-
MDPI. (2016). An Efficient Synthesis of Pyridoxal Oxime Derivatives under Microwave Irradiation. [Link]
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ResearchGate. (2007). Synthesis and Structures of the Novel Pyridoxal Oxime Derivatives. [Link]
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DiVA portal. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. [Link]
-
Semantic Scholar. (2021). 1-(Hydroxyimino)ethyl)phenyl)amino)-2-oxoethyl Cinnamate. [Link]phenyl)amino)-2-oxoethyl-Cinnamate-Kocabiyik-Guner/83d3e6912382025265578749c9533f811566374f)
Sources
Methodological & Application
Application Notes and Protocols for the Copper-Catalyzed Synthesis of Pyridines from Oxime Acetates
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Approach to a Privileged Heterocycle
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. Consequently, the development of efficient and versatile methods for the synthesis of substituted pyridines is of paramount importance. Traditional methods often require harsh conditions and multi-step procedures. In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the construction of complex molecular architectures, and copper-catalyzed methodologies have garnered significant attention due to the low cost, low toxicity, and unique reactivity of copper.
This application note details a modern and highly adaptable approach to the synthesis of polysubstituted pyridines utilizing readily available oxime acetates as key building blocks. Copper catalysis enables the facile cleavage of the N–O bond in oxime acetates, generating reactive intermediates that can engage in a variety of annulation reactions to construct the pyridine ring. This guide will provide a detailed mechanistic overview, step-by-step experimental protocols for two key transformations, and practical insights to empower researchers to successfully implement and adapt these powerful reactions in their own laboratories.
Mechanistic Insights: The Role of Copper in Pyridine Formation
The copper-catalyzed synthesis of pyridines from oxime acetates generally proceeds through a cascade mechanism involving the reductive cleavage of the N–O bond as the key initiating step. The versatility of this methodology stems from the ability of the resulting copper-coordinated intermediates to react with a variety of coupling partners. Two prominent and illustrative mechanistic pathways are outlined below.
Mechanism 1: Annulation with α,β-Unsaturated Aldehydes
In a synergistic catalytic system, both a copper(I) salt and a secondary amine are employed to orchestrate the [3+3] annulation of an oxime acetate with an α,β-unsaturated aldehyde.[1][2][3]
The catalytic cycle is proposed to initiate with the single-electron reduction of the oxime acetate by the copper(I) catalyst to generate an iminylcopper(II) species. This intermediate can then tautomerize to a more nucleophilic copper(II) enamide.[3] Concurrently, the secondary amine catalyst reacts with the α,β-unsaturated aldehyde to form a reactive iminium ion, which is a more potent Michael acceptor than the aldehyde itself.
The copper(II) enamide then undergoes a Michael addition to the iminium ion. The resulting intermediate subsequently undergoes cyclization and dehydration to form a dihydropyridine. Finally, the dihydropyridine is oxidized by the copper(II) species to the aromatic pyridine product, regenerating the active copper(I) catalyst.[3]
Caption: Copper-catalyzed annulation of ketones and oximes.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of polysubstituted pyridines from oxime acetates. As with any chemical reaction, it is imperative to conduct a thorough risk assessment for all reagents and procedures.
Protocol 1: Synthesis of 2,4-Diphenylpyridine from Acetophenone O-acetyl Oxime and Cinnamaldehyde
[1] This protocol details the copper and secondary amine-catalyzed [3+3] annulation of an oxime acetate with an α,β-unsaturated aldehyde.
Materials and Equipment:
-
Acetophenone O-acetyl oxime
-
Cinnamaldehyde
-
Copper(I) iodide (CuI)
-
Diisopropylamine (i-Pr₂NH)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
-
Standard laboratory glassware for extraction and chromatography
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 25-mL Schlenk flask containing a magnetic stir bar, add acetophenone O-acetyl oxime (177.2 mg, 1.0 mmol, 1.0 equiv), copper(I) iodide (38.1 mg, 0.2 mmol, 20 mol%), and DMSO (5.0 mL).
-
Addition of Reagents: Add cinnamaldehyde (158.6 mg, 1.2 mmol, 1.2 equiv) and diisopropylamine (202.4 mg, 2.0 mmol, 2.0 equiv) to the flask under a nitrogen atmosphere.
-
Reaction Conditions: Seal the flask and stir the reaction mixture at 60 °C for 16 hours.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous NaHCO₃ (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 2,4-diphenylpyridine.
Protocol 2: Synthesis of 2,4,6-Triphenylpyridine from Propiophenone and Acetophenone O-acetyl Oxime
[4] This protocol describes the copper-catalyzed [3+3] annulation of a saturated ketone with an oxime acetate.
Materials and Equipment:
-
Propiophenone
-
Acetophenone O-acetyl oxime
-
Copper(I) bromide (CuBr)
-
1,10-Phenanthroline
-
Sodium periodate (NaIO₄)
-
Sodium acetate (NaOAc)
-
TEMPO
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Oven-dried sealed tube with a magnetic stir bar
-
Standard laboratory glassware for extraction and chromatography
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried sealed tube containing a magnetic stir bar, add propiophenone (67.1 mg, 0.5 mmol, 2.5 equiv), acetophenone O-acetyl oxime (35.4 mg, 0.2 mmol, 1.0 equiv), CuBr (2.9 mg, 0.02 mmol, 10 mol%), 1,10-phenanthroline (3.6 mg, 0.02 mmol, 10 mol%), NaIO₄ (42.8 mg, 0.2 mmol, 1.0 equiv), NaOAc (8.2 mg, 0.1 mmol, 0.5 equiv), and TEMPO (6.2 mg, 0.04 mmol, 20 mol%).
-
Addition of Solvent: Add DMSO (2.0 mL) to the tube.
-
Reaction Conditions: Seal the tube and stir the reaction mixture at 120 °C for 24 hours under a nitrogen atmosphere.
-
Workup: After cooling to room temperature, add water (10 mL) and saturated aqueous Na₂S₂O₃ (10 mL) to the reaction mixture.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to yield 2,4,6-triphenylpyridine.
Data and Results
The copper-catalyzed synthesis of pyridines from oxime acetates demonstrates broad substrate scope and functional group tolerance. The following tables summarize representative examples for the two protocols described above.
Table 1: Substrate Scope for the Annulation of Oxime Acetates with α,β-Unsaturated Aldehydes
| Entry | Oxime Acetate | Aldehyde | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Acetophenone O-acetyl oxime | Cinnamaldehyde | 2,4-Diphenylpyridine | 85 |
| 2 | 4'-Methoxyacetophenone O-acetyl oxime | Cinnamaldehyde | 2-(4-Methoxyphenyl)-4-phenylpyridine | 81 |
| 3 | 4'-Chloroacetophenone O-acetyl oxime | Cinnamaldehyde | 2-(4-Chlorophenyl)-4-phenylpyridine | 75 |
| 4 | Acetophenone O-acetyl oxime | 4-Chlorocinnamaldehyde | 4-(4-Chlorophenyl)-2-phenylpyridine | 78 |
| 5 | Propiophenone O-acetyl oxime | Cinnamaldehyde | 3-Methyl-2,4-diphenylpyridine | 72 |
Table 2: Substrate Scope for the Annulation of Ketones with Oxime Acetates
[4]
| Entry | Ketone | Oxime Acetate | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Propiophenone | Acetophenone O-acetyl oxime | 2,4,6-Triphenylpyridine | 82 |
| 2 | 4'-Methylpropiophenone | Acetophenone O-acetyl oxime | 4-(p-Tolyl)-2,6-diphenylpyridine | 75 |
| 3 | 4'-Methoxypropiophenone | Acetophenone O-acetyl oxime | 4-(4-Methoxyphenyl)-2,6-diphenylpyridine | 78 |
| 4 | Propiophenone | 4'-Chloroacetophenone O-acetyl oxime | 2,6-Bis(4-chlorophenyl)-4-phenylpyridine | 68 |
| 5 | Butyrophenone | Acetophenone O-acetyl oxime | 5-Ethyl-2,4,6-triphenylpyridine | 65 |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive catalyst | Use fresh, high-purity copper salt. Ensure anhydrous and anaerobic conditions if specified. |
| Poor quality reagents | Purify starting materials if necessary. Ensure oxime acetate is fully formed and dry. | |
| Incorrect reaction temperature | Optimize the reaction temperature. Too low may result in a sluggish reaction; too high may lead to decomposition. | |
| Presence of oxygen (for Cu(I) catalyzed reactions) | Thoroughly degas the solvent and use a nitrogen or argon atmosphere. | |
| Formation of multiple byproducts | Side reactions of starting materials or intermediates | Adjust the stoichiometry of the reactants. Lowering the temperature may improve selectivity. |
| Decomposition of product | Reduce the reaction time or temperature. Check the stability of the product under the reaction conditions. | |
| Incomplete conversion | Insufficient reaction time | Monitor the reaction by TLC or GC-MS and increase the reaction time if necessary. |
| Catalyst deactivation | Increase the catalyst loading or add a stabilizing ligand if applicable. |
Conclusion
The copper-catalyzed synthesis of pyridines from oxime acetates represents a powerful and versatile strategy for the construction of this important heterocyclic motif. The reactions are characterized by their operational simplicity, broad substrate scope, and the use of an inexpensive and abundant metal catalyst. The mechanistic understanding of these transformations allows for rational optimization and adaptation to a wide range of synthetic targets. The detailed protocols and troubleshooting guide provided herein are intended to serve as a valuable resource for researchers in academic and industrial settings, facilitating the adoption of these modern synthetic methods for the advancement of chemical and pharmaceutical research.
References
-
Li, Y., Yang, K., & Cao, L. (2022). Copper-catalyzed [3+3] annulation of ketones with oxime acetates for the synthesis of pyridines. RSC Advances, 12(42), 27546–27549. [Link]
-
Tan, W. W., Wu, B., Wei, Y., & Yoshikai, N. (2018). Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes. Organic Syntheses, 95, 1–14. [Link]
-
Yoshikai, N., Wei, Y., & Yamakawa, T. (2013). Modular Pyridine Synthesis from Oximes and Enals through Synergistic Copper/Iminium Catalysis. Journal of the American Chemical Society, 135(12), 4644–4647. [Link]
-
Jiang, H., Yang, J., Tang, X., Li, J., & Wu, W. (2015). A Concise Copper-Catalyzed N–O Bond Cleavage/C–C/C–N Bond Formation Procedure for the Synthesis of Multisubstituted Pyridines. The Journal of Organic Chemistry, 80(17), 8763–8771. [Link]
-
Ren, Z.-H., Zhang, Z.-Y., Yang, B.-Q., & Guan, Z.-H. (2011). Copper-Catalyzed Coupling of Oxime Acetates with Aldehydes: A New Strategy for Synthesis of Pyridines. Organic Letters, 13(17), 4584–4587. [Link]
-
Tan, W. W., Ong, Y. J., & Yoshikai, N. (2017). Synthesis of Highly Substituted Pyridines through Copper-Catalyzed Condensation of Oximes and α,β-Unsaturated Imines. Angewandte Chemie International Edition, 56(34), 10183–10187. [Link]
-
Stahl, S. S. (2015). Copper-Catalyzed Aerobic Oxidations of Organic Molecules: Pathways for Two-Electron Oxidation with a Four-Electron Oxidant and a One-Electron Redox-Active Catalyst. Accounts of Chemical Research, 48(6), 1767–1779. [Link]
-
Tan, W. W., Wu, B., Wei, Y., & Yoshikai, N. (2018). COPPER AND SECONDARY AMINE-CATALYZED PYRIDINE SYNTHESIS FROM O-ACETYL OXIMES AND α,β-UNSATURATED ALDEHYDES. Organic Syntheses, 95, 1. [Link]
-
Li, Y., Yang, K., & Cao, L. (2022). Copper-catalyzed [3+3] annulation of ketones with oxime acetates for the synthesis of pyridines. RSC Advances, 12(42), 27546-27549. [Link]
-
Li, Y., Yang, K., & Cao, L. (2022). Copper-catalyzed [3+3] annulation of ketones with oxime acetates for the synthesis of pyridines. RSC Advances, 12(42), 27546-27549. [Link]
-
Tan, W. W., Ong, Y. J., & Yoshikai, N. (2017). Synthesis of Highly Substituted Pyridines through Copper-Catalyzed Condensation of Oximes and α,β-Unsaturated Imines. Angewandte Chemie International Edition, 56(34), 10183-10187. [Link]
-
Yoshikai, N., Wei, Y., & Yamakawa, T. (2013). Modular pyridine synthesis from oximes and enals through synergistic copper/iminium catalysis. Journal of the American Chemical Society, 135(12), 4644-4647. [Link]
-
Tan, W. W., Wu, B., Wei, Y., & Yoshikai, N. (2018). Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes. Organic Syntheses, 95, 1-14. [Link]
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- 4. Copper-catalyzed [3+3] annulation of ketones with oxime acetates for the synthesis of pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05050A [pubs.rsc.org]
Application Notes and Protocols: Ethyl (2E)-(hydroxyimino)(pyridin-2-yl)acetate in Medicinal Chemistry
Introduction: The Emerging Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in a multitude of biologically active compounds and approved drugs.[1] Its unique electronic properties and ability to engage in various intermolecular interactions, including hydrogen bonding and metal coordination, make it a versatile building block in drug design. When combined with an oxime ester functionality, as seen in Ethyl (2E)-(hydroxyimino)(pyridin-2-yl)acetate, the resulting molecule possesses a rich chemical character poised for diverse applications in drug discovery.
The oxime ether group is present in numerous drugs and is actively explored for a range of biological activities, including antifungal, antibacterial, antidepressant, anti-inflammatory, and anticancer properties.[1] This technical guide provides a comprehensive overview of the potential applications of Ethyl (2E)-(hydroxyimino)(pyridin-2-yl)acetate in medicinal chemistry, complete with detailed protocols for its synthesis and evaluation in key therapeutic areas. The methodologies presented herein are designed to be self-validating and are grounded in established principles of medicinal chemistry research.
Physicochemical Properties
A foundational understanding of the physicochemical properties of a compound is paramount for its application in drug discovery. Below is a summary of key computed properties for Ethyl (2E)-(hydroxyimino)(pyridin-2-yl)acetate.
| Property | Value | Source |
| Molecular Formula | C9H10N2O3 | ChemSpider |
| Molecular Weight | 194.19 g/mol | ChemSpider |
| XLogP3 | 1.1 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
Synthesis Protocol: A Guided Pathway
The synthesis of Ethyl (2E)-(hydroxyimino)(pyridin-2-yl)acetate can be achieved through a reliable two-step process, commencing with the nitrosation of a readily available precursor followed by esterification. This protocol is adapted from established methodologies for the synthesis of similar α-keto oximes.[2]
Step 1: Synthesis of 2-(Hydroxyimino)-2-(pyridin-2-yl)acetic acid
This initial step involves the reaction of 2-acetylpyridine with a nitrosating agent.
Materials:
-
2-Acetylpyridine
-
Sodium nitrite (NaNO2)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
pH meter or pH paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-acetylpyridine (1 equivalent) in a suitable solvent such as ethanol.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a concentrated aqueous solution of hydrochloric acid (2 equivalents) while maintaining the temperature below 10 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold distilled water.
-
Add the sodium nitrite solution dropwise to the stirred reaction mixture over a period of 30-45 minutes, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a cold aqueous solution of sodium hydroxide to pH 7.
-
Acidify the mixture to pH 3-4 with cold hydrochloric acid to precipitate the product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(hydroxyimino)-2-(pyridin-2-yl)acetic acid.
Step 2: Esterification to Ethyl (2E)-(hydroxyimino)(pyridin-2-yl)acetate
The final step involves the esterification of the carboxylic acid intermediate.
Materials:
-
2-(Hydroxyimino)-2-(pyridin-2-yl)acetic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (H2SO4) or Thionyl chloride (SOCl2)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Suspend 2-(hydroxyimino)-2-(pyridin-2-yl)acetic acid (1 equivalent) in an excess of anhydrous ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (or a stoichiometric amount of thionyl chloride at 0 °C).
-
Reflux the mixture for 4-6 hours (if using sulfuric acid) or stir at room temperature overnight (if using thionyl chloride).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain Ethyl (2E)-(hydroxyimino)(pyridin-2-yl)acetate.
Characterization:
The final product should be characterized by standard analytical techniques:
-
1H NMR and 13C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O, C=N, O-H).
Application in Kinase Inhibitor Discovery
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] The pyridine moiety is a common feature in many approved kinase inhibitors. The structural characteristics of Ethyl (2E)-(hydroxyimino)(pyridin-2-yl)acetate make it an attractive starting point for the development of novel kinase inhibitors.
Workflow for Kinase Inhibitor Screening
Caption: A generalized workflow for screening Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate as a potential kinase inhibitor.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay as an Example)
This protocol provides a general framework for assessing the inhibitory activity of the title compound against a specific kinase.
Materials:
-
Ethyl (2E)-(hydroxyimino)(pyridin-2-yl)acetate stock solution (e.g., 10 mM in DMSO)
-
Recombinant kinase of interest
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents: Prepare kinase reaction buffer, kinase/substrate mix, and a serial dilution of the test compound.
-
Kinase Reaction:
-
Add 5 µL of the kinase/substrate mix to each well of the plate.
-
Add 2.5 µL of the serially diluted test compound or vehicle control (DMSO) to the appropriate wells.
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Application in Antimicrobial Drug Discovery
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyridine derivatives have demonstrated a broad spectrum of antibacterial and antifungal activities.[4]
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Ethyl (2E)-(hydroxyimino)(pyridin-2-yl)acetate stock solution
-
Bacterial or fungal strains of interest
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific density (e.g., 0.5 McFarland standard)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (medium only)
-
Incubator
Procedure:
-
Prepare Compound Dilutions: Perform a serial two-fold dilution of the test compound in the growth medium directly in the microtiter plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include wells with the microorganism and no compound (growth control), and wells with medium only (sterility control). Also, include a positive control antibiotic.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Application in Anti-inflammatory Research
Chronic inflammation is a key contributor to a wide range of diseases. The development of novel anti-inflammatory agents is a major focus of drug discovery.[5]
Protocol: In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)
Protein denaturation is a well-documented cause of inflammation. This assay provides a preliminary screening for anti-inflammatory activity.[5]
Materials:
-
Ethyl (2E)-(hydroxyimino)(pyridin-2-yl)acetate
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Standard anti-inflammatory drug (e.g., Diclofenac sodium)
-
Spectrophotometer
Procedure:
-
Prepare Solutions: Prepare various concentrations of the test compound and the standard drug in a suitable solvent (e.g., DMSO, ensuring the final concentration does not affect the assay).
-
Reaction Mixture: To 2.8 mL of PBS, add 0.2 mL of BSA solution (e.g., 5% w/v).
-
Add Test Compound: Add 2 mL of the test compound solution or standard drug solution to the reaction mixture. A control group will have the solvent instead of the test compound.
-
Incubation: Incubate the mixtures at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the mixtures at 70°C for 10 minutes.
-
Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Logical Framework for Drug Discovery Cascade
Caption: A simplified logical progression for the development of Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate or its derivatives as a therapeutic agent.
Conclusion and Future Directions
Ethyl (2E)-(hydroxyimino)(pyridin-2-yl)acetate represents a promising starting point for medicinal chemistry campaigns targeting a range of therapeutic areas. The combination of the privileged pyridine scaffold with the versatile oxime ester functionality provides a rich platform for the design of novel kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The protocols and workflows detailed in this guide offer a robust framework for researchers to synthesize, characterize, and evaluate the biological potential of this and related molecules. Future work should focus on exploring the structure-activity relationships of derivatives of Ethyl (2E)-(hydroxyimino)(pyridin-2-yl)acetate to optimize potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of new and effective therapeutics.
References
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (2022). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Synthesis and biological evaluation of 2-arylimino-3-pyridin-thiazolineone derivatives as antibacterial agents. (2016). PubMed. Retrieved January 26, 2026, from [Link]
-
Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein-Ligand Binding Free Energy Calculations. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
Anti-inflammation and antimalarial profile of 5-pyridin-2-yl-1H-[1][6][7]triazole-3-carboxylic acid ethyl ester as a low molecular intermediate for hybrid drug synthesis. (2021). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Synthesis of ethyl 2-hydroxyimino-acetoacetate. (n.d.). PrepChem.com. Retrieved January 26, 2026, from [Link]
- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (n.d.). Google Patents.
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
-
Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. (2024). MDPI. Retrieved January 26, 2026, from [Link]
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). National Institutes of Health. Retrieved January 26, 2026, from [Link]
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Application Notes and Protocols for Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate in Anticancer Drug Design
Introduction: The Rationale for Investigating Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate as a Novel Anticancer Candidate
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved anticancer drugs, including Sorafenib and Regorafenib[1]. These compounds exert their therapeutic effects through diverse mechanisms, such as the inhibition of protein kinases crucial for tumor growth and angiogenesis[2]. The unique electronic properties and synthetic versatility of pyridine derivatives make them prime candidates for the targeted modulation of critical molecular pathways implicated in cancer[2]. The introduction of a hydroxyimino-acetate moiety to the pyridine ring, as seen in Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate, presents an intriguing opportunity for novel molecular interactions within biological targets. This structural feature may enhance binding affinity to target enzymes or receptors through hydrogen bonding, potentially leading to improved pharmacological activity[3].
While the direct anticancer activity of Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate has not been extensively documented, its structural analogues have demonstrated significant cytotoxic effects against various cancer cell lines[1][4][5]. These related compounds have been shown to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways involved in cancer progression[4][6]. Therefore, a systematic investigation into the anticancer potential of Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate is a scientifically meritorious endeavor.
These application notes provide a comprehensive framework for researchers to synthesize, characterize, and evaluate the anticancer properties of Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate. The protocols herein are designed to be self-validating, guiding the user from initial in silico screening to detailed in vitro cellular assays.
Section 1: Synthesis and Characterization
The first step in evaluating a novel compound is its chemical synthesis and purification. The proposed synthesis of Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate is based on established chemical reactions.
Protocol 1.1: Synthesis of Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate
Rationale: This protocol describes a nitrosation reaction of an ethyl pyridin-2-ylacetate precursor. The reaction with a nitrite source under acidic conditions introduces the hydroxyimino group.
Materials:
-
Ethyl pyridin-2-ylacetate
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl pyridin-2-ylacetate in glacial acetic acid and cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite in deionized water dropwise to the stirred mixture, maintaining the temperature below 10°C[7].
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 4-6 hours[7].
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding it to a beaker of ice water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the pure Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Section 2: In Silico Evaluation - Predicting Anticancer Potential
Before committing to extensive and costly in vitro studies, in silico methods can provide valuable insights into the potential mechanism of action and drug-likeness of the compound[8][9]. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein[10].
Protocol 2.1: Molecular Docking against Known Cancer Targets
Rationale: Pyridine derivatives have been shown to inhibit various kinases, such as VEGFR-2 and PIM-1, which are implicated in cancer progression[1][4]. This protocol outlines the steps for docking Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate into the active sites of these kinases to predict its binding affinity.
Materials:
-
A computer with molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE).
-
3D structure of Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate (generated using ChemDraw or similar software).
-
Crystal structures of target proteins (e.g., VEGFR-2, PIM-1) from the Protein Data Bank (PDB).
Procedure:
-
Ligand Preparation:
-
Draw the 2D structure of Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate and convert it to a 3D structure.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94x)[11].
-
-
Protein Preparation:
-
Download the PDB file of the target protein (e.g., VEGFR-2, PIM-1).
-
Prepare the protein by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning correct bond orders and charges.
-
-
Docking Simulation:
-
Define the binding site on the target protein, typically based on the location of the co-crystallized ligand in the original PDB file.
-
Run the docking algorithm to predict the binding poses of the ligand within the protein's active site.
-
Analyze the docking results, focusing on the predicted binding energy (docking score) and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues[10].
-
-
Results Interpretation:
-
A lower binding energy generally indicates a more stable protein-ligand complex.
-
Compare the binding mode and interactions with those of known inhibitors of the target protein.
-
Section 3: In Vitro Evaluation - Assessing Anticancer Activity
In vitro assays using cancer cell lines are the primary method for evaluating the cytotoxic and mechanistic effects of a potential anticancer compound[12][13][14]. The following protocols describe a tiered approach, starting with a general assessment of cytotoxicity and progressing to more specific mechanistic studies.
Caption: A typical workflow for the in vitro evaluation of a novel anticancer compound.
Protocol 3.1: Cell Viability Assays (MTT/XTT)
Rationale: MTT and XTT assays are colorimetric assays that measure the metabolic activity of cells, which is an indicator of cell viability and proliferation[15][16]. A reduction in metabolic activity in the presence of the compound suggests a cytotoxic or cytostatic effect. The XTT assay is generally preferred as it produces a water-soluble formazan product, simplifying the procedure.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).
-
96-well cell culture plates.
-
Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate stock solution (dissolved in DMSO).
-
XTT labeling reagent and electron-coupling reagent.
-
Microplate reader[17].
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment. The optimal cell concentration can influence the observed inhibitory activity[18].
-
Prepare serial dilutions of Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well and incubate for 2-4 hours.
-
Measure the absorbance of the wells at 450-500 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation:
| Concentration (µM) | Absorbance (450 nm) | % Cell Viability |
| Vehicle Control | 1.25 | 100 |
| 0.1 | 1.20 | 96 |
| 1 | 1.05 | 84 |
| 10 | 0.65 | 52 |
| 50 | 0.20 | 16 |
| 100 | 0.10 | 8 |
Protocol 3.2: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
Rationale: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[19][20]. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V[19]. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells[20]. Flow cytometry provides an efficient way to analyze individual cells within a population[21].
Materials:
-
Cancer cells treated with Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate at its IC₅₀ concentration.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Seed and treat cells with the compound as described in the cell viability assay.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3.3: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
Rationale: Many anticancer drugs exert their effects by arresting the cell cycle at a specific phase (G0/G1, S, or G2/M), preventing cancer cells from proliferating. Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, allowing for the quantification of DNA content in each cell[22]. The fluorescence intensity of PI is directly proportional to the amount of DNA, enabling the differentiation of cells in different phases of the cell cycle[23].
Materials:
-
Cancer cells treated with Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate.
-
Cold 70% ethanol.
-
Propidium Iodide staining solution (containing PI and RNase A).
-
Flow cytometer.
Procedure:
-
Harvest and wash the treated cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing[23][24][25]. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution (the RNase A is necessary to degrade RNA, ensuring that only DNA is stained)[22].
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The data will be displayed as a histogram of cell count versus fluorescence intensity.
Caption: A hypothetical signaling pathway that could be targeted by Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate.
Section 4: Concluding Remarks and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial investigation of Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate as a potential anticancer agent. The combination of in silico prediction and a tiered in vitro screening approach allows for a comprehensive evaluation of the compound's efficacy and mechanism of action. Positive results from these studies, such as a low IC₅₀ value, induction of apoptosis, and cell cycle arrest, would warrant further investigation. Future studies could include more advanced mechanistic assays (e.g., Western blotting to confirm the inhibition of predicted protein targets), evaluation in 3D tumor models, and eventual progression to preclinical animal studies to assess in vivo efficacy and toxicity. The pyridine scaffold continues to be a rich source of inspiration for the development of novel anticancer therapeutics, and a thorough investigation of compounds like Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate is essential for advancing the field of oncology.
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Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 26(11), 3185. [Link]
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Bhattacharya, S., & Sharma, A. (2020). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Cancer Metastasis and Treatment, 6, 33. [Link]
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Kuenzi, B. M., et al. (2023). Integration of Computational Docking into Anti-Cancer Drug Response Prediction Models. Cancers, 15(25), 1-19. [Link]
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University of Massachusetts Chan Medical School. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
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Ghaffari, S. H., et al. (2022). Molecular Docking as a Therapeutic Approach for Targeting Cancer Stem Cell Metabolic Processes. Frontiers in Oncology, 12, 830335. [Link]
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-
Kumar, A., et al. (2024). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Advanced Technology, 4(5). [Link]
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Thayyullathil, F., et al. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 2271, 137-143. [Link]
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El-Damasy, D. A., et al. (2022). Anticancer Effects with Molecular Docking Confirmation of Newly Synthesized Isatin Sulfonamide Molecular Hybrid Derivatives against Hepatic Cancer Cell Lines. Molecules, 27(6), 1957. [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2022). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 27(23), 8208. [Link]
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Zhang, X., et al. (2012). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Asian Journal of Chemistry, 24(5), 2355-2356. [Link]
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-
Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]
-
Kumar, A., et al. (2024). Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. Journal of Biomolecular Structure and Dynamics, 1-24. [Link]
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- 8. Integration of Computational Docking into Anti-Cancer Drug Response Prediction Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Molecular Docking as a Therapeutic Approach for Targeting Cancer Stem Cell Metabolic Processes [frontiersin.org]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Anticancer Effects with Molecular Docking Confirmation of Newly Synthesized Isatin Sulfonamide Molecular Hybrid Derivatives against Hepatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. CyQUANT™ MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ [thermofisher.com]
- 18. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. vet.cornell.edu [vet.cornell.edu]
- 23. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 24. ucl.ac.uk [ucl.ac.uk]
- 25. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
Application Note: A Comprehensive Guide to the Analytical Characterization of Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the analytical techniques for the comprehensive characterization of Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This guide, designed for researchers and drug development professionals, outlines a suite of spectroscopic and chromatographic methods for elucidating the structure, purity, and physicochemical properties of this molecule. The protocols described herein are grounded in established analytical principles and offer a framework for robust quality control and in-depth scientific investigation.
Introduction
Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate is a molecule of interest due to its structural motifs, which are common in biologically active compounds. The presence of a pyridine ring, an ester functional group, and a hydroxyimino moiety suggests potential applications as a metal chelator, a precursor for novel heterocyclic systems, or a pharmacologically active agent. Accurate and thorough analytical characterization is paramount for ensuring the identity, purity, and stability of this compound, which are critical aspects of drug discovery and development. This application note details a multi-faceted analytical approach, combining spectroscopic and chromatographic techniques to provide a complete profile of the molecule.
Physicochemical Properties
A foundational understanding of the physicochemical properties of Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate is essential for its handling, formulation, and interpretation of analytical data. While experimental data for this specific molecule is not widely published, we can infer expected properties based on its constituent functional groups.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₉H₁₀N₂O₃ | Based on structural analysis. |
| Molecular Weight | 194.19 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for similar organic compounds. |
| Solubility | Soluble in common organic solvents (e.g., DMSO, methanol, ethyl acetate); sparingly soluble in water. | The presence of polar functional groups (ester, hydroxyimino, pyridine nitrogen) suggests some water solubility, while the overall organic backbone favors solubility in organic solvents. |
| Melting Point | Expected to be in the range of 100-200 °C | The presence of hydrogen bonding capabilities (hydroxyimino group) and a rigid ring system would contribute to a relatively high melting point for a molecule of this size. |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation of novel compounds. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) provides a comprehensive picture of the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are essential for the characterization of Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate.
Rationale for Experimental Choices:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. This is crucial for identifying the protons on the pyridine ring, the ethyl group, and the hydroxyimino group.
-
¹³C NMR: Reveals the number of different types of carbon atoms and their electronic environments. This helps in confirming the carbon skeleton of the molecule, including the carbonyl carbon of the ester, the imino carbon, and the carbons of the pyridine ring.
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for unambiguously assigning all proton and carbon signals, especially in complex regions of the spectrum. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range proton-carbon correlations.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (like the -OH of the hydroxyimino group).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to the residual solvent peak).
Expected ¹H and ¹³C NMR Spectral Data (Predicted)
| ¹H NMR (Predicted in DMSO-d₆) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| OH | ~12.0 | singlet | 1H | N-OH |
| Pyridine H | 8.6-8.7 | doublet | 1H | H-6' |
| Pyridine H | 7.8-8.0 | multiplet | 2H | H-3', H-4' |
| Pyridine H | 7.4-7.5 | multiplet | 1H | H-5' |
| CH₂ | 4.2-4.3 | quartet | 2H | -O-CH₂ -CH₃ |
| CH₃ | 1.2-1.3 | triplet | 3H | -O-CH₂-CH₃ |
| ¹³C NMR (Predicted in DMSO-d₆) | Chemical Shift (δ, ppm) | Assignment |
| C=O | ~165 | Ester carbonyl |
| C=N | ~150 | Imino carbon |
| Pyridine C | ~150, ~148, ~137, ~125, ~122 | Pyridine ring carbons |
| CH₂ | ~61 | -O-CH₂ -CH₃ |
| CH₃ | ~14 | -O-CH₂-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.
Rationale for Experimental Choices:
-
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid samples, requiring minimal sample preparation.
Protocol: IR Analysis
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Spectral range: 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3400 | Broad | O-H stretch (hydroxyimino) |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1640 | Medium | C=N stretch (oxime) |
| ~1590, 1470, 1430 | Medium-Strong | C=C and C=N ring stretching (pyridine) |
| ~1250 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. Fragmentation patterns can also offer structural insights.
Rationale for Experimental Choices:
-
Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound, and it typically produces the protonated molecular ion [M+H]⁺, which directly gives the molecular weight.
Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument for high-resolution measurements.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode.
-
Mass range: m/z 50-500.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺).
-
For HRMS, compare the measured exact mass to the calculated exact mass for the proposed molecular formula (C₉H₁₀N₂O₃). The mass difference should be within a few ppm.
-
Expected Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z (HRMS) |
| [M+H]⁺ | 195.0764 | Within 5 ppm of calculated value |
| [M+Na]⁺ | 217.0584 | May also be observed |
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of the compound and for quantitative analysis. High-Performance Liquid Chromatography (HPLC) is the method of choice for non-volatile compounds like Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate.
High-Performance Liquid Chromatography (HPLC)
Rationale for Experimental Choices:
-
Reversed-Phase HPLC: This is the most common mode of HPLC and is well-suited for separating moderately polar compounds. A C18 column is a good starting point.
-
UV Detection: The pyridine ring and the conjugated system of the molecule are expected to have strong UV absorbance, making UV detection a sensitive and appropriate choice.
Protocol: HPLC Purity Analysis
-
Instrumentation: A standard HPLC system with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
The use of an acidic modifier like TFA helps to protonate the pyridine nitrogen, leading to better peak shape.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (a more specific wavelength can be determined by running a UV scan of the compound).
-
Gradient Elution: A gradient elution is recommended to ensure the separation of any potential impurities with different polarities. A typical gradient could be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute as necessary.
-
Data Analysis: Integrate the peaks in the chromatogram. The purity of the compound can be calculated based on the area percentage of the main peak.
Integrated Analytical Workflow
The characterization of Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate should follow a logical workflow to ensure a comprehensive and validated dataset.
Caption: Integrated workflow for the characterization of Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate.
Conclusion
The analytical techniques and protocols outlined in this application note provide a robust framework for the comprehensive characterization of Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate. By employing a combination of NMR, IR, and mass spectrometry, the unequivocal structural elucidation of the molecule can be achieved. Furthermore, the use of HPLC ensures the accurate determination of purity, which is a critical parameter for any subsequent application, particularly in the field of drug development. The successful application of these methods will provide researchers with the high-quality, reliable data necessary to advance their scientific investigations.
References
-
PubChem. Ethyl 2-pyridylacetate. National Center for Biotechnology Information. [Link]
-
PubChem. Ethyl 2-amino-2-(hydroxyimino)acetate. National Center for Biotechnology Information. [Link]
- Jadhav, S. D., et al. (2014). Development and validation of RP-HPLC method for estimation of ethacridine lactate in bulk and in pharmaceutical formulation. Inventi Rapid: Pharm Analysis & Quality Assurance, 2014.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
Application Notes and Protocols for the Spectroscopic Analysis of Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate
Introduction
Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate is a molecule of significant interest in medicinal chemistry and drug development due to its structural motifs, which are common in various bioactive compounds. The presence of a pyridine ring, an ester functional group, and an oxime moiety imparts a unique electronic and structural profile, making it a valuable scaffold for the synthesis of novel therapeutic agents. Accurate and comprehensive characterization of this molecule is paramount for quality control, reaction monitoring, and for understanding its physicochemical properties. This guide provides a detailed technical overview and practical protocols for the spectroscopic analysis of Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools for unambiguous structural elucidation and purity assessment.
Molecular Structure and Spectroscopic Overview
The structure of Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate, presented below, contains several key features that give rise to characteristic spectroscopic signatures. Understanding these is crucial for interpreting the spectral data.
Caption: Molecular structure of Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate.
The key structural elements to be identified by spectroscopy are:
-
Pyridin-2-yl group: Aromatic protons and carbons with characteristic chemical shifts and coupling patterns in NMR.
-
Ethyl ester group: A triplet and a quartet in ¹H NMR, and corresponding signals in ¹³C NMR, along with a strong C=O stretch in IR.
-
Hydroxyimino (oxime) group: A labile proton (N-OH) in ¹H NMR, a C=N bond signal in ¹³C NMR and IR, and a characteristic O-H stretch in IR. The (2E)-configuration is the thermodynamically more stable isomer.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate, both ¹H and ¹³C NMR are essential for a complete assignment.
¹H NMR Spectroscopy: Predicted Spectrum and Interpretation
The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the ethyl group. The oxime proton is also observable, though its chemical shift can be variable.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Correlations (COSY) |
| H (Oxime, N-OH) | 10.0 - 12.0 | broad singlet | 1H | - |
| H (Pyridine, H6) | 8.60 - 8.70 | doublet | 1H | H5 |
| H (Pyridine, H4) | 7.80 - 7.90 | triplet of doublets | 1H | H3, H5 |
| H (Pyridine, H3) | 7.60 - 7.70 | doublet | 1H | H4 |
| H (Pyridine, H5) | 7.30 - 7.40 | triplet | 1H | H4, H6 |
| H (Ethyl, -OCH₂) | 4.30 - 4.40 | quartet | 2H | -OCH₂CH₃ |
| H (Ethyl, -CH₃) | 1.30 - 1.40 | triplet | 3H | -OCH₂ CH₃ |
Causality Behind Predictions: The chemical shifts of the pyridine protons are influenced by the electron-withdrawing nature of the nitrogen atom and the substituent at the C2 position. The H6 proton, being ortho to the nitrogen, is expected to be the most deshielded. The ethyl group protons will exhibit a characteristic quartet and triplet pattern due to spin-spin coupling.[2] The oxime proton is typically broad and downfield due to hydrogen bonding and exchange.
¹³C NMR Spectroscopy: Predicted Spectrum and Interpretation
The proton-decoupled ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C (Ester, C=O) | 162 - 165 |
| C (Pyridine, C2) | 150 - 152 |
| C (Pyridine, C6) | 148 - 150 |
| C (Oxime, C=N) | 145 - 147 |
| C (Pyridine, C4) | 136 - 138 |
| C (Pyridine, C3) | 125 - 127 |
| C (Pyridine, C5) | 121 - 123 |
| C (Ethyl, -OC H₂) | 62 - 64 |
| C (Ethyl, -C H₃) | 14 - 15 |
Causality Behind Predictions: The carbonyl carbon of the ester and the C=N carbon of the oxime are expected at the downfield region of the spectrum. The pyridine carbons have characteristic shifts, with C2 and C6 being the most deshielded due to their proximity to the nitrogen atom. The ethyl group carbons will appear in the aliphatic region of the spectrum.
Experimental Protocol for NMR Analysis
1. Sample Preparation: a. Accurately weigh 10-20 mg of Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate. b. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can affect the chemical shift of the labile oxime proton. c. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). d. Cap the NMR tube and gently invert to ensure complete dissolution and homogeneity.
2. Instrument Setup and Data Acquisition: a. The following parameters are recommended for a 400 MHz NMR spectrometer. b. ¹H NMR:
- Pulse sequence: zg30
- Spectral width: 16 ppm
- Number of scans: 16
- Relaxation delay: 1.0 s c. ¹³C NMR:
- Pulse sequence: zgpg30
- Spectral width: 240 ppm
- Number of scans: 1024
- Relaxation delay: 2.0 s
d. For unambiguous assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.
Caption: Workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200 - 3600 (broad) | O-H stretch | Oxime (N-OH) |
| 3000 - 3100 | C-H stretch | Aromatic (Pyridine) |
| 2850 - 3000 | C-H stretch | Aliphatic (Ethyl) |
| ~1720 | C=O stretch | Ester |
| ~1640 | C=N stretch | Oxime |
| 1580, 1470, 1430 | C=C/C=N stretches | Pyridine ring |
| 1200 - 1300 | C-O stretch | Ester |
| ~950 | N-O stretch | Oxime |
Causality Behind Predictions: The broad O-H stretch is characteristic of the hydrogen-bonded oxime group. The ester carbonyl (C=O) stretch is expected to be a strong, sharp peak around 1720 cm⁻¹. The C=N stretch of the oxime is typically weaker than the C=O stretch. The pyridine ring will show several characteristic absorptions in the fingerprint region.
Experimental Protocol for IR Analysis
1. Sample Preparation (Attenuated Total Reflectance - ATR): a. Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. b. Place a small amount of the solid sample directly onto the ATR crystal. c. Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
2. Data Acquisition: a. Record a background spectrum of the empty ATR crystal. b. Record the sample spectrum. c. The spectrum is typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum Data (Electron Ionization - EI):
| m/z | Proposed Fragment |
| 194 | [M]⁺ (Molecular Ion) |
| 149 | [M - OEt]⁺ |
| 121 | [M - COOEt]⁺ |
| 104 | [C₅H₄N-C=N]⁺ |
| 78 | [C₅H₄N]⁺ (Pyridyl cation) |
Causality Behind Predictions: Under EI conditions, the molecular ion is expected at m/z 194. Common fragmentation pathways for esters include the loss of the ethoxy radical (-OEt, 45 Da) and the entire ethyl carboxylate group (-COOEt, 73 Da). The pyridyl ring is relatively stable and the pyridyl cation at m/z 78 is expected to be a prominent peak.[3]
Experimental Protocol for MS Analysis
1. Sample Preparation: a. Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
2. Instrument Setup and Data Acquisition (Direct Infusion ESI or GC-MS): a. For Electrospray Ionization (ESI):
- Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
- Acquire the spectrum in positive ion mode. b. For Gas Chromatography-Mass Spectrometry (GC-MS):
- Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
- Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound.
- The mass spectrometer will acquire spectra as the compound elutes from the GC column.
Caption: Workflow for MS analysis.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate. ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the detailed molecular structure and stereochemistry. IR spectroscopy offers a rapid confirmation of the key functional groups, while mass spectrometry confirms the molecular weight and provides valuable information about the molecule's fragmentation pathways. The protocols and interpretive guidelines presented in this application note are intended to serve as a robust resource for researchers in the pharmaceutical and chemical sciences, ensuring the reliable and accurate analysis of this important chemical entity.
References
-
PubChem. Ethyl 2-pyridylacetate. [Link]
-
Kostyanovsky, R. G., et al. (2010). Ethyl (2E)-2-(hydroxy-imino)propanoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o837. [Link]
-
University of Birmingham. Spectra of ethyl acetate. [Link]
-
Royal Society of Chemistry. Supporting Information for various organic compounds. [Link]
-
Spiteller, G. (1966). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 31(6), 1955-1960. [Link]
-
Doc Brown's Chemistry. Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of ethyl ethanoate (ethyl acetate). [Link]
-
Doc Brown's Chemistry. Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. [Link]
-
Doc Brown's Chemistry. Interpreting the infrared spectrum of ethyl ethanoate. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Iowa State University. NMR Sample Preparation. [Link]
Sources
- 1. Ethyl (2E)-2-(hydroxy-imino)propanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Pyridine Synthesis from Oxime Acetates and Benzyl Alcohols
Welcome to the technical support center for the synthesis of substituted pyridines from oxime acetates and benzyl alcohols. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this valuable transformation, enhance reaction yields, and troubleshoot common experimental challenges. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of pyridine synthesis from oxime acetates and benzyl alcohols?
The synthesis of pyridines from these precursors typically proceeds through a cascade of reactions that can be catalyzed by various transition metals (e.g., copper, iron) or promoted by reagents like ammonium iodide.[1][2] A plausible general mechanism involves:
-
Oxidation of Benzyl Alcohol: The benzyl alcohol is first oxidized to the corresponding benzaldehyde.
-
N-O Bond Cleavage: The catalyst interacts with the oxime acetate, facilitating the cleavage of the weak N-O bond. This often generates a key nucleophilic intermediate, such as a copper(II) enamide in copper-catalyzed systems.[3][4]
-
Condensation: The generated enamine or a related species undergoes a condensation reaction (e.g., a Michael addition) with the benzaldehyde (or an α,β-unsaturated aldehyde formed in situ).[3]
-
Cyclization and Dehydration: The intermediate from the condensation step cyclizes.
-
Aromatization: The resulting dihydropyridine intermediate is then oxidized to the final aromatic pyridine product.[3][4] The catalyst is often regenerated in this step.
Q2: Why is the choice of catalyst or promoter so critical for this reaction?
The catalyst or promoter plays multiple, crucial roles throughout the reaction sequence. For instance, in copper-catalyzed versions, the copper(I) salt not only initiates the reaction by reducing the oxime N-O bond but also participates in the final oxidation of the dihydropyridine intermediate to regenerate the catalyst and furnish the pyridine product.[3][4] Metal-free promoters like ammonium iodide can also facilitate N-O bond reduction and subsequent condensations.[2] The choice of catalyst directly impacts reaction efficiency, substrate scope, and the formation of side products.
Q3: What are the primary advantages of using oxime acetates as precursors?
Oxime acetates are stable, easily accessible starting materials. The acetate group serves as a good leaving group, facilitating the initial N-O bond cleavage which is a key step in initiating the reaction cascade. This strategy allows for the modular construction of highly substituted pyridines from simple building blocks.[3][4]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. Each problem is analyzed by its probable causes, followed by actionable solutions.
Problem 1: Low or No Product Yield
A low yield is the most common issue, often stemming from suboptimal reaction conditions or reactant quality.
| Potential Cause | Explanation & Solution |
| Inactive Catalyst | The catalyst (e.g., CuI) can be sensitive to air and moisture, leading to oxidation and deactivation. Solution: Use freshly purchased, high-purity catalyst. If using an older bottle, consider purifying it or opening a new one. Ensure the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon). |
| Poor Quality of Oxime Acetate | The oxime acetate may have decomposed during storage or preparation. Impurities can interfere with the catalytic cycle. Solution: Verify the purity of the oxime acetate by NMR or LC-MS before use. If necessary, repurify by recrystallization or chromatography. |
| Insufficient Reaction Temperature | The cyclization and aromatization steps often require sufficient thermal energy. Solution: Incrementally increase the reaction temperature (e.g., in 10 °C steps) from the literature-reported value. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature for your specific substrates. |
| Presence of Water | Water can hydrolyze intermediates and interfere with the catalyst. Solution: Use anhydrous solvents and dry glassware thoroughly. The addition of 4Å molecular sieves can be beneficial to scavenge trace amounts of water.[5] |
| Inappropriate Solvent | The solvent polarity and boiling point can significantly affect reaction rates and solubility of intermediates. Solution: Screen different anhydrous solvents. DMF is often effective, but other high-boiling point solvents like toluene or dioxane might offer better results depending on the substrates.[5] |
Problem 2: Formation of Significant Side Products
The presence of multiple spots on a TLC plate indicates the formation of undesired side products.
| Potential Cause | Explanation & Solution |
| Homocoupling of Oxime Acetate | The nucleophilic enamine-like intermediate can react with another molecule of the oxime acetate instead of the desired alcohol/aldehyde component. Solution: This is often concentration-dependent. Try adding the oxime acetate slowly via a syringe pump to the reaction mixture containing the catalyst and the benzyl alcohol. This keeps the instantaneous concentration of the oxime low. |
| Incomplete Oxidation of Benzyl Alcohol | If the benzyl alcohol is not efficiently oxidized to the aldehyde, it cannot participate in the key condensation step, leading to a complex mixture. Solution: Ensure the catalyst system is competent for the oxidation step. In some protocols, adding a mild co-oxidant might be necessary, although many modern methods are redox-neutral.[4] Alternatively, starting directly with the corresponding aldehyde is a common strategy to bypass this issue. |
| Formation of Uncyclized Intermediates | The reaction may stall after the initial condensation, especially if the cyclization step has a high activation barrier. Solution: Increase the reaction temperature or prolong the reaction time to promote the cyclization and aromatization steps. |
| 1,5-Hydrogen Shift in Intermediate | For certain substrates, particularly those with alkyl groups on the oxime, a thermally favorable 1,5-hydrogen shift in an azatriene intermediate can lead to unproductive pathways.[5] Solution: This is an inherent substrate limitation. If possible, redesign the oxime precursor to avoid this possibility. This issue is less common with aryl ketoximes.[5] |
Problem 3: Reaction Fails to Reach Completion
If starting materials are consistently observed even after prolonged reaction times.
| Potential Cause | Explanation & Solution |
| Catalyst Poisoning | Functional groups on the substrates (e.g., unprotected thiols or certain heterocycles) can bind strongly to the metal center and poison the catalyst. Solution: Protect sensitive functional groups before the reaction. If catalyst poisoning is suspected, increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) may help achieve full conversion. |
| Reversibility of an Early Step | An early step in the catalytic cycle, such as the initial condensation, might be reversible and thermodynamically unfavorable. Solution: Try to push the equilibrium forward. If a volatile byproduct (like water or acetic acid) is formed, running the reaction in an open system (if safe) or using molecular sieves might help. |
Troubleshooting Workflow
Here is a logical workflow to diagnose and solve common issues in the synthesis.
Caption: A flowchart for systematic troubleshooting of the pyridine synthesis.
Experimental Protocols
General Protocol for Copper-Catalyzed Pyridine Synthesis
This protocol is a representative example based on common literature procedures.[3][4] Note: This procedure should be performed in a well-ventilated fume hood under an inert atmosphere.
-
Preparation:
-
To a flame-dried Schlenk flask, add the oxime acetate (1.0 mmol, 1.0 equiv), benzyl alcohol (1.2 mmol, 1.2 equiv), and a copper(I) catalyst (e.g., CuI, 0.1 mmol, 10 mol%).
-
Add a magnetic stir bar.
-
-
Reaction Setup:
-
Seal the flask with a septum.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous solvent (e.g., DMF, 5 mL) via a syringe.
-
If the protocol calls for a secondary amine co-catalyst (like diisopropylamine), add it at this stage.[3]
-
-
Execution:
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 100-120 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
Monitor the reaction progress periodically by taking small aliquots and analyzing them by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired pyridine.
-
Reaction Mechanism Overview
The following diagram illustrates a plausible catalytic cycle for a copper-catalyzed [3+3] condensation.
Caption: A simplified catalytic cycle for pyridine synthesis.
References
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
-
Wei, Y., & Yoshikai, N. (2013). Modular Pyridine Synthesis from Oximes and Enals through Synergistic Copper/Iminium Catalysis. Journal of the American Chemical Society, 135(10), 3756–3759. [Link]
-
Liebeskind, L. S., et al. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters, 10(5), 877-880. [Link]
-
Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. (2004). [Link]
- Duan, J., et al. (2020). A concise copper-catalyzed N-O bond cleavage/C-C/C-N bond formation procedure enables the synthesis of multisubstituted pyridines from various oxime acetates, activated methylene compounds, and a wide range of aldehydes.The Journal of Organic Chemistry, 85(12), 8157-8165.
-
Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes. Organic Syntheses, 95, 1-16. (2018). [Link]
-
Pyridine Oximes: Synthesis, Reactions, and Biological Activity. ResearchGate. (2018). [Link]
-
Reddy, T. R., et al. (2018). Synthesis of symmetrical pyridines by iron-catalyzed cyclization of ketoxime acetates and aldehydes. Green Chemistry, 20(15), 3541-3545. [Link]
-
Synthesis of benzylpyridine derivatives using aqueous hydroiodic acid in acetic acid. RSC Advances. [Link]
- Huang, H., et al. (2016). A redox-neutral, [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes, that is synergistically catalyzed by a copper(I) salt and a secondary ammonium salt (or amine).The Journal of Organic Chemistry, 81(4), 1499-1505.
-
Colby, D. A., Bergman, R. G., & Ellman, J. A. (2008). Synthesis of polysubstituted pyridines from oxime acetates using NH4I as a dual-function promoter. Organic & Biomolecular Chemistry, 6(10), 1775-1780. [Link]
-
Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos. MDPI. [Link]
Sources
- 1. Synthesis of symmetrical pyridines by iron-catalyzed cyclization of ketoxime acetates and aldehydes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of polysubstituted pyridines from oxime acetates using NH4I as a dual-function promoter - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Reaction Landscape: A Technical Support Guide to Bayesian Optimization for Chemical Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals leveraging Bayesian optimization to enhance chemical synthesis. This guide is designed to provide you with field-tested insights and practical troubleshooting advice to navigate the common challenges encountered when applying this powerful machine learning technique. Our goal is to move beyond a simple recitation of steps and delve into the causality behind experimental choices, empowering you to build robust, self-validating optimization campaigns.
Frequently Asked Questions (FAQs)
Q1: What is Bayesian optimization (BO), and why is it superior to traditional methods for reaction optimization?
Bayesian optimization is a sequential, model-based approach for finding the optimum of a function that is expensive to evaluate—a perfect description of chemical reaction optimization.[1][2] Unlike traditional methods like grid search or one-factor-at-a-time (OFAT), which can be resource-intensive and inefficient, BO intelligently explores the parameter space.[3] It builds a probabilistic surrogate model of your reaction landscape based on initial experimental data.[4] This model, often a Gaussian Process, predicts the yield or efficiency for unexplored conditions and, crucially, quantifies the uncertainty of those predictions.[1][4] An acquisition function then uses these predictions and uncertainties to propose the next experiment most likely to be the optimum, effectively balancing exploring new, uncertain regions and exploiting areas already known to give good results.[1][5] This sample-efficient approach means you can often find the optimal conditions in significantly fewer experiments, saving valuable time and resources.[1][2]
Q2: How does the Bayesian optimization loop work in practice?
The BO process is an iterative cycle that refines its understanding of the reaction space with each experiment.[6] This self-validating system consists of a few key steps:
-
Initial Data: The process begins with a small set of initial experiments to create the first iteration of the surrogate model.[4]
-
Surrogate Model Fitting: A probabilistic model, typically a Gaussian Process, is fitted to the existing experimental data.[3] This model provides a cheap-to-evaluate approximation of the actual, expensive-to-run chemical reaction.[7]
-
Acquisition Function Maximization: An acquisition function is used to identify the next set of experimental conditions that offer the most potential for improvement.[8] This is the decision-making step of the process.
-
Experimentation: The conditions proposed by the acquisition function are then physically run in the laboratory.[4]
-
Update and Iterate: The new data point is added to the existing dataset, and the surrogate model is updated.[4] The loop then repeats, with the acquisition function making a more informed decision based on the newly updated model. This continues until a stopping criterion is met, such as a converged optimum or the exhaustion of the experimental budget.[6]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your Bayesian optimization campaigns.
Issue 1: My optimization is not converging or seems "stuck" in a local optimum.
This is a common issue that often points to an imbalance between exploration and exploitation.[1] If the algorithm is overly focused on exploitation, it will repeatedly sample in a region that it believes is optimal, without exploring other areas of the parameter space that might contain the true global optimum.[9]
Diagnostic Checks:
-
Convergence Plot: Examine the plot of the best-observed value versus the number of iterations. If it plateaus very early and the subsequent suggested experiments are all clustered in one area of the parameter space, you are likely stuck in a local optimum.
-
Acquisition Function Behavior: Many BO software packages allow you to visualize the acquisition function landscape. If you see a single, sharp peak that the algorithm repeatedly samples around, this is a sign of excessive exploitation.
Solutions:
-
Adjust Acquisition Function Parameters: Most acquisition functions, like Upper Confidence Bound (UCB), have a parameter that can be tuned to favor exploration.[5][10] Increasing this parameter will encourage the algorithm to sample in regions of higher uncertainty.
-
Change the Acquisition Function: If tuning the parameters of your current acquisition function isn't working, consider switching to a different one. For example, if you are using Expected Improvement (EI), which can be prone to over-exploitation, you might switch to UCB.
-
Introduce Noise: If your experimental results are highly reproducible, the model's uncertainty in high-performing regions can decrease rapidly. Adding a small amount of artificial noise to the surrogate model can encourage more exploration.[9]
Issue 2: The model's predictions are poor, and it's not finding better conditions.
A poorly performing surrogate model is the Achilles' heel of any Bayesian optimization campaign. If the model does not accurately represent the underlying chemical reality, its suggestions for new experiments will be suboptimal.[8]
Diagnostic Checks:
-
Cross-Validation: Perform a leave-one-out cross-validation on your existing data. If the model's predictions for the left-out points are consistently far from the experimental values, your surrogate model is not well-fitted.
-
Residuals Plot: Plot the difference between the predicted and actual values (the residuals). If you see a clear pattern in the residuals, it indicates that the model is systematically failing to capture some aspect of the reaction landscape.
Solutions:
-
Re-evaluate Your Feature Representation: For categorical variables like solvents or ligands, a simple one-hot encoding might not be sufficient if there's no inherent relationship between them.[1] Consider using more informative representations like physicochemical descriptors or molecular fingerprints.[1]
-
Change the Gaussian Process Kernel: The kernel function in a Gaussian Process determines the assumptions about the function being modeled (e.g., its smoothness).[1] If you are using a smooth kernel like the Radial Basis Function (RBF) for a reaction landscape that is likely rugged, the model will perform poorly. Try a different kernel, such as the Matérn kernel, which is less smooth.[11] For reactions involving mixtures, specialized kernels like the barycentric kernel may be more appropriate.[12]
-
Consider a Different Surrogate Model: While Gaussian Processes are the most common, they are not always the best choice.[1] For very high-dimensional spaces or highly complex, non-stationary reaction landscapes, you might consider alternatives like Random Forests or Bayesian Neural Networks.[1][4]
Issue 3: How do I handle categorical variables like solvents, catalysts, or ligands?
This is a frequent challenge in chemical synthesis optimization. The choice of how to represent these discrete variables to the model is critical.
Solutions and Causality:
-
One-Hot Encoding (OHE): This is the simplest approach, where each category is represented by a binary vector.[1] OHE is effective when there is no inherent ordinal relationship between the categories. However, it increases the dimensionality of the problem and treats each category as being equally dissimilar from all others.[1]
-
Integer Encoding: If there is a clear ranking or order to your categorical variables (e.g., mild, moderate, strong base), you can encode them as integers. This can be more efficient than OHE but should only be used when an ordinal relationship truly exists.
-
Feature Engineering/Physicochemical Descriptors: This is often the most effective approach. Instead of treating categorical variables as arbitrary labels, represent them by their relevant physical or chemical properties (e.g., dielectric constant for solvents, pKa for bases, bite angle for ligands). This provides the model with chemically meaningful information, allowing it to learn relationships and generalize better.
-
Specialized Algorithms: Some BO packages, like Gryffin, are specifically designed to handle categorical variables by using techniques like kernel density estimation.[4]
| Method | Best For | Causality/Rationale |
| One-Hot Encoding | Unordered categories with no known relationships. | Treats each category as a distinct entity. Simple to implement but can increase dimensionality. |
| Integer Encoding | Categories with a clear ordinal relationship. | Imposes an ordered relationship, which can be powerful if true but misleading otherwise. |
| Physicochemical Descriptors | When quantitative properties of the categories are known. | Provides the model with chemically relevant information, enabling it to learn underlying structure-activity relationships. |
| Specialized Kernels/Algorithms | Complex categorical spaces where expert knowledge can be incorporated. | These methods are designed to model the relationships between categories more flexibly than simple encoding schemes. |
Issue 4: I have multiple objectives to optimize, such as yield and purity. How do I approach this?
This is a common scenario in drug development and process chemistry. Bayesian optimization is well-suited for multi-objective optimization (MOO).[1][2]
Solutions and Causality:
-
Scalarization: The simplest approach is to combine your multiple objectives into a single function. For example, you could create a weighted sum of yield and purity. The downside is that you need to define the weights a priori, which may not be straightforward.
-
Pareto Front Optimization: A more powerful approach is to use a multi-objective acquisition function, such as Expected Hypervolume Improvement (EHVI).[4] Instead of finding a single optimum, this method seeks to identify the "Pareto front"—a set of solutions where you cannot improve one objective without worsening another.[13] This provides you with a range of optimal trade-offs, from which you can select the most appropriate conditions for your specific needs. Many modern BO frameworks support multi-objective optimization directly.[13]
Experimental Protocols
Protocol 1: A Robust Initial Experimental Design
The initial set of experiments, or the "cold start," is critical for building a useful initial surrogate model.[7] A poorly chosen initial set can lead to a biased model and inefficient optimization. A space-filling design is highly recommended over random sampling.
Methodology: Latin Hypercube Sampling (LHS)
-
Define Parameter Space: Clearly define all continuous and categorical variables and their ranges.
-
Determine Sample Size: A good rule of thumb for the number of initial experiments is 5-10 times the number of dimensions (variables).
-
Generate LHS Points:
-
For each variable, divide its range into N equally spaced intervals, where N is the number of experiments you plan to run.
-
For the first experiment, randomly select one interval for each variable.
-
For the second experiment, randomly select one interval for each variable from the remaining N-1 intervals.
-
Continue this process until each interval for each variable has been used exactly once.
-
-
Combine and Randomize: The selected intervals for each experiment are then combined. Within each interval, a random point is chosen. This ensures a good distribution of points across the entire parameter space.
-
Execute Experiments: Run the experiments corresponding to the generated LHS points. This dataset will form the basis of your initial surrogate model.
Visualizations
The Bayesian Optimization Workflow
Caption: The iterative workflow of Bayesian optimization for chemical synthesis.
Exploration vs. Exploitation Trade-off
Caption: The dual role of the acquisition function in balancing exploration and exploitation.
References
-
Guo, J., Rankovic, B., & Schwaller, P. (2023). Bayesian Optimization for Chemical Reactions. CHIMIA, 77(1/2), 31-38. [Link]
-
Green, D. L., et al. (2024). Race to the bottom: Bayesian optimisation for chemical problems. Digital Discovery, 3(4), 635-650. [Link]
-
Li, J., et al. (2024). Bayesian Optimization for Chemical Synthesis in the Era of Artificial Intelligence: Advances and Applications. Molecules, 29(3), 698. [Link]
-
Shields, B. J., et al. (2021). Bayesian reaction optimization as a tool for chemical synthesis. Nature, 590(7844), 89-96. [Link]
-
Guo, J., Rankovic, B., & Schwaller, P. (2023). Bayesian optimization for chemical reactions - process overview. ResearchGate. [Link]
-
Doyle, A., & Stevens, J. (2021). Bayesian Optimization for Chemical Synthesis. YouTube. [Link]
-
Khondaker, R. (2022). AI4SD2022: Bayesian Optimisation in Chemistry. YouTube. [Link]
-
Khondaker, R., et al. (2022). Batched Bayesian Optimization for Drug Design in Noisy Environments. Journal of Chemical Information and Modeling, 62(18), 4354-4364. [Link]
-
Tripp, A., & Hernández-Lobato, J. M. (2024). Diagnosing and fixing common problems in Bayesian optimization for molecule design. arXiv preprint arXiv:2406.07181. [Link]
-
Guo, J., Rankovic, B., & Schwaller, P. (2023). Bayesian Optimization for Chemical Reactions. ResearchGate. [Link]
-
Anonymous. (2021). How does Bayesian Optimization balance exploration with exploitation? Cross Validated. [Link]
-
Guo, J., Rankovic, B., & Schwaller, P. (2023). Supplementary Information – Bayesian Optimization for Chemical Reactions. CHIMIA. [Link]
-
Sabanza-Gil, V., et al. (2024). Applying Multi-Fidelity Bayesian Optimization in Chemistry: Open Challenges and Major Considerations. arXiv preprint arXiv:2409.06825. [Link]
-
Tanabe, S., et al. (2022). Initial Sample Selection in Bayesian Optimization for Combinatorial Optimization of Chemical Compounds. ACS Omega, 8(1), 1045-1053. [Link]
-
Greenman, K. P., et al. (2025). Bayesian Optimization over Multiple Experimental Fidelities Accelerates Automated Discovery of Drug Molecules. Journal of Chemical Information and Modeling. [Link]
-
Papenmeier, L., et al. (2025). Exploring Exploration in Bayesian Optimization. arXiv preprint arXiv:2502.06321. [Link]
-
Hashemi, A., et al. (2025). Multi-objective Bayesian optimization: a case study in material extrusion. Digital Discovery. [Link]
-
Ueno, T., et al. (2025). Bayesian Optimization with Gaussian Processes Assisted by Deep Learning for Material Designs. Journal of Chemical Information and Modeling. [Link]
-
Shah, A. (2020). Exploring Bayesian Optimization. Distill. [Link]
-
Hashemi, A., et al. (2025). Multi-objective Bayesian optimization: a case study in material extrusion. ResearchGate. [Link]
-
Probst, D., et al. (2023). Bayesian optimization for accelerated drug discovery. ResearchGate. [Link]
-
Lee, S., et al. (2024). Barycentric Kernel for Bayesian Optimization of Chemical Mixture. Molecules, 29(10), 2289. [Link]
-
The Friendly Statistician. (2025). Exploration Vs Exploitation In Bayesian Optimization? YouTube. [Link]
-
Anonymous. (2021). [D] Minimizing the Acquisition Function During Bayesian Optimization. Reddit. [Link]
-
Han, G., Jeong, J.-L., & Kim, J.-H. (2021). Cautious Bayesian Optimization: A Line Tracker Case Study. Applied Sciences, 11(15), 6744. [Link]
Sources
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Technical Support Center: Purification of Ethyl Acetate-Based Compounds
Welcome to the technical support center for handling and purifying ethyl acetate. As a widely used solvent and key component in many chemical syntheses, the purity of ethyl acetate is paramount to achieving reliable and reproducible experimental outcomes. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to address common challenges encountered by researchers, scientists, and drug development professionals. Our focus is on explaining the causality behind each step, ensuring you not only execute the procedures but also understand the underlying chemical principles.
Troubleshooting Guide: Common Impurities in Ethyl Acetate
This section addresses the most frequently encountered purity issues with ethyl acetate. The advice is structured in a question-and-answer format to directly tackle specific experimental problems.
Q1: My ethyl acetate has a sharp, vinegary odor. How do I remove acidic impurities like acetic acid?
A1: The characteristic vinegary smell points to contamination with acetic acid, a common remnant from the Fischer esterification synthesis of ethyl acetate.[1][2][3] To neutralize and remove it, a liquid-liquid extraction with a mild basic solution is required.
Causality: You must use a weak base to avoid saponification (hydrolysis) of your ethyl acetate ester, which would occur with a strong base like sodium hydroxide.[1] A solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) reacts with acetic acid to form sodium acetate, a salt that is highly soluble in water and can be easily washed away.
Recommended Protocol:
-
Transfer the impure ethyl acetate to a separatory funnel.
-
Add an equal volume of a 5% aqueous sodium carbonate solution.[2][3]
-
Stopper the funnel and shake gently, inverting the funnel periodically to vent the built-up CO₂ gas pressure from the acid-base reaction.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the washing process until the aqueous layer is no longer acidic (test with pH paper).
-
Perform a final wash with a saturated sodium chloride solution (brine) to remove residual sodium carbonate and reduce the amount of water dissolved in the ethyl acetate layer.
Q2: My ethyl acetate appears cloudy, or my compound won't crystallize properly. How do I remove water?
A2: Cloudiness is a definitive sign of water immiscibility. Ethyl acetate can dissolve a significant amount of water (up to 3.3% by weight), which can inhibit crystallization and interfere with water-sensitive reactions.[4] A two-step process of washing followed by treatment with a drying agent is the most effective method.
Causality: The first step is to remove the bulk of the dissolved water using a "salting out" technique. Washing the ethyl acetate with a saturated brine solution reduces the solubility of water in the organic layer, forcing it into the aqueous phase.[5] Following this, a chemical drying agent is used to sequester the remaining trace amounts of water.
Recommended Protocol:
-
Brine Wash: Wash the ethyl acetate with an equal volume of saturated sodium chloride (brine) solution in a separatory funnel. Separate and discard the aqueous layer.
-
Drying Agent: Transfer the ethyl acetate to a dry Erlenmeyer flask. Add a suitable anhydrous drying agent (see Table 2 for options).
-
Agitation: Gently swirl the flask. If the drying agent clumps together, it indicates the presence of water. Continue adding small portions of the drying agent until newly added particles flow freely, indicating the solvent is dry.[6]
-
Separation: Decant or filter the dried ethyl acetate from the drying agent. For ultra-dry applications, distillation from a non-volatile drying agent is recommended.
Q3: My NMR analysis shows the presence of ethanol. How can I remove it from my ethyl acetate?
A3: Ethanol is another common impurity from the synthesis process. Due to its similar boiling point to ethyl acetate (78°C for ethanol vs. 77°C for ethyl acetate), simple distillation is ineffective.[7] Washing with a saturated calcium chloride solution is a highly effective method.
Causality: Ethanol is highly soluble in water and aqueous solutions. A saturated calcium chloride solution is particularly effective at removing ethanol from the organic layer.[2][3] Alternatively, for small amounts of ethanol, refluxing with acetic anhydride can convert the ethanol into ethyl acetate, which can then be purified by distillation.[2][3]
Recommended Protocol:
-
Transfer the ethyl acetate to a separatory funnel.
-
Add an equal volume of saturated aqueous calcium chloride solution and shake thoroughly.[2][3][8]
-
Allow the layers to separate and discard the lower aqueous layer.
-
Repeat the wash 2-3 times for maximum efficiency.
-
Wash with water to remove any residual calcium chloride.
-
Dry the ethyl acetate using an appropriate drying agent as described in Q2.
Q4: I've washed and dried my ethyl acetate, but it's still not sufficiently pure for my high-sensitivity application. What is the final purification step?
A4: For applications requiring the highest purity, such as in drug development or for spectro-grade solvents, fractional distillation is the ultimate purification step.[9] This process separates liquids based on their boiling points.
Causality: Distillation separates the volatile ethyl acetate from any non-volatile impurities (like dissolved salts or spent drying agent) and can also separate it from other volatile components if there is a sufficient difference in boiling points and no azeotrope formation.[8]
Recommended Protocol:
-
Ensure the ethyl acetate has been pre-treated to remove the bulk of water, acidic, and alcohol impurities as described above.
-
Set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) for efficient separation.
-
Add the pre-treated ethyl acetate and boiling chips to the distillation flask.
-
Heat the flask gently. Collect the fraction that distills at a constant temperature, corresponding to the boiling point of pure ethyl acetate (77.1°C at standard pressure).[1]
-
Discard any initial fractions (forerun) that distill at a lower temperature and stop the distillation before the flask goes to dryness.
Data & Protocols
Data Presentation
Table 1: Physical Properties of Ethyl Acetate and Common Impurities
| Compound | Boiling Point (°C) | Density (g/mL) | Water Solubility | Notes |
|---|---|---|---|---|
| Ethyl Acetate | 77.1 | 0.902 | 8.3 g/100 mL | Sweet, fruity odor.[1][10] |
| Acetic Acid | 118 | 1.049 | Miscible | Sharp, vinegary odor. Corrosive. |
| Ethanol | 78.4 | 0.789 | Miscible | Forms an azeotrope with ethyl acetate.[8] |
| Water | 100 | 1.000 | N/A | Can cause cloudiness in ethyl acetate. |
Table 2: Comparison of Common Drying Agents for Ethyl Acetate
| Drying Agent | Capacity | Speed | Acidity/Basicity | Comments & Best Use |
|---|---|---|---|---|
| Anhydrous MgSO₄ | High | Fast | Weakly Acidic | General-purpose, efficient drying. Not for highly acid-sensitive compounds.[3] |
| Anhydrous Na₂SO₄ | Moderate | Slow | Neutral | Good for routine drying; requires longer contact time.[6] |
| Anhydrous K₂CO₃ | Low | Moderate | Basic | Ideal for drying neutral or basic compounds. Removes acidic impurities.[2][3] |
| Anhydrous CaSO₄ | Low | Fast | Neutral | Very efficient but has a low capacity. Good for final drying.[3] |
| Molecular Sieves (4Å) | High | Moderate | Neutral | Excellent for achieving very low water content. Can be regenerated.[11] |
| Calcium Hydride (CaH₂) | High | Moderate | Basic | Highly reactive; reacts with water to produce H₂ gas. For ultra-dry solvent.[3] |
Experimental Workflow Visualization
The following diagrams illustrate the decision-making and procedural flow for purifying ethyl acetate.
Caption: General workflow for the purification of ethyl acetate.
Frequently Asked Questions (FAQs)
Q: Can I use sodium hydroxide (NaOH) to remove acetic acid? A: It is strongly discouraged. NaOH is a strong base that will catalyze the hydrolysis (saponification) of ethyl acetate back into ethanol and sodium acetate, reducing your product yield.[1]
Q: Why do I need to vent the separatory funnel when washing with sodium carbonate? A: The reaction between the acidic impurity (acetic acid) and sodium carbonate produces carbon dioxide (CO₂) gas.[12] This gas can build up significant pressure inside a sealed separatory funnel, potentially causing the stopper to dislodge and spray chemicals.
Q: My compound is dissolved in ethyl acetate. Can I dry the solution directly? A: Yes. If your compound is stable and will not react with the drying agent, you can add the agent directly to the ethyl acetate solution containing your product. Ensure you choose a neutral drying agent like anhydrous sodium sulfate or magnesium sulfate if your compound is sensitive to acid or base.[5]
Q: What are azeotropes and why are they a problem? A: An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.[8] Ethyl acetate forms azeotropes with water and ethanol, which means they will boil together at a temperature different from the individual components, making separation by standard distillation difficult. This is why chemical removal (washing and drying) is necessary before a final distillation.[7]
References
- ETHYL ACETATE PRODUCTION AND PURIFICATION - TREA. (2025). Google Patents.
- CN102731298A - Method for purifying ethyl acetate. Google Patents.
-
Ethyl acetate - Wikipedia . Wikipedia. Retrieved from [Link]
-
Organic Volatile Impurities / Residual Solvents in Ethyl Acetate . Greenfield Global. Retrieved from [Link]
-
How can I remove ethyl acetate? . ResearchGate. Retrieved from [Link]
- US5993610A - Separation of ethyl acetate from ethanol by azeotropic distillation. Google Patents.
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How to separate ethanol from ethyl acetate from fischer esterification . Reddit. Retrieved from [Link]
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Purification of Ethyl acetate . LookChem. Retrieved from [Link]
- US6232491B1 - Purification process for removal of impurities in acetic acid-ethylene reactions. Google Patents.
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My organic molecule is in the ethyl acetate, how to dry it before precipitating? . Sciencemadness Discussion Board. Retrieved from [Link]
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Ethyl Acetate 9620 Technical Data Sheet . MG Chemicals. Retrieved from [Link]
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How to make ethyl acetate| Part 2 (Fractional distillation) . (2018). YouTube. Retrieved from [Link]
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Tips & Tricks: Drying Methods . University of Rochester Department of Chemistry. Retrieved from [Link]
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3.2: Drying Agents . Chemistry LibreTexts. Retrieved from [Link]
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Navigating Pyridine Oxime Chemistry: A Technical Guide to Managing Toxic Intermediates
Welcome to the Technical Support Center for Pyridine Oxime Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights into the safe and effective management of potentially toxic intermediates generated during these critical synthetic transformations. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate risks, ensuring both the integrity of your research and the safety of your laboratory personnel.
Section 1: Understanding the Landscape of Pyridine Oxime Reactions and Associated Hazards
Pyridine oximes are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Their preparation, typically through the condensation of a pyridine-substituted carbonyl compound with hydroxylamine, and subsequent reactions, such as the Beckmann rearrangement, can unfortunately lead to the formation of hazardous byproducts.[2][3] This section delves into the common challenges and the chemical nature of the toxic intermediates you may encounter.
Frequently Asked Questions (FAQs): General Hazards
Q1: What are the primary toxic compounds I should be aware of when working with pyridine oxime reactions?
A1: The primary hazards stem from several sources:
-
Pyridine and its derivatives: Pyridine itself is a flammable, harmful liquid that can cause irritation to the skin, eyes, and respiratory tract.[4] Chronic exposure may lead to liver and kidney damage.[5]
-
Hydroxylamine: This reagent is corrosive and can be toxic if inhaled or absorbed through the skin. It is also thermally unstable and can decompose explosively.
-
Nitrile compounds: These can be formed as byproducts, particularly during Beckmann rearrangements of aldoximes. Aliphatic nitriles can metabolize to release cyanide ions, which are potent inhibitors of cellular respiration.[6][7]
-
Aziridines and 2H-Azirines: These strained three-membered rings can be generated during the Neber rearrangement of oxime sulfonates.[8] Aziridines are highly reactive, toxic, and potential carcinogens.[9][10]
-
Isocyanates: These can be formed as byproducts in certain rearrangement reactions and are potent respiratory and skin sensitizers.[6]
-
Phosphorylated Oximes: In reactions involving organophosphates, the resulting phosphorylated oximes can be more potent inhibitors of acetylcholinesterase than the original organophosphate, leading to increased toxicity.[11]
Q2: What reaction conditions are most likely to lead to the formation of toxic intermediates?
A2: The formation of toxic byproducts is often favored by:
-
Strongly acidic conditions and high temperatures: These conditions, common in classical Beckmann rearrangements, can promote side reactions and decomposition.[2]
-
Presence of certain reagents: The use of phosphorus pentachloride or thionyl chloride in Beckmann rearrangements can generate corrosive and toxic byproducts.[12]
-
Incomplete reactions: Unreacted starting materials, such as hydroxylamine, can pose a significant hazard during workup and purification.
Section 2: Troubleshooting Guide: Identifying and Managing Toxic Intermediates
This section provides a question-and-answer-based troubleshooting guide to address specific issues you might encounter during your experiments.
FAQs: Synthesis and Workup
Q3: My pyridine oxime synthesis is complete, but I suspect there is unreacted hydroxylamine. How can I safely quench it?
A3: Unreacted hydroxylamine is a common issue. It is crucial to quench it before concentrating the reaction mixture to avoid potential thermal decomposition.
Recommended Quenching Protocol:
-
Cool the reaction mixture: Place the reaction vessel in an ice bath to control any potential exotherm.
-
Slowly add a quenching agent: While stirring, slowly add a solution of sodium nitrite (NaNO₂) or acetone. The addition of acetone will form the less hazardous acetoxime.
-
Monitor gas evolution: The reaction with sodium nitrite will produce nitrous oxide. Ensure the reaction is performed in a well-ventilated fume hood.
-
Test for completion: Use hydroxylamine test strips or a colorimetric method to confirm the absence of hydroxylamine before proceeding with the workup.
Q4: I am performing a Beckmann rearrangement on a pyridine aldoxime and am concerned about nitrile byproduct formation. How can I minimize this and what are the safe handling procedures for nitriles?
A4: The Beckmann rearrangement of aldoximes often yields nitriles as the major product. To minimize unwanted side reactions, consider using milder, more modern rearrangement catalysts.
Mitigation and Handling:
-
Catalyst Selection: Instead of strong acids like concentrated sulfuric acid, explore milder alternatives such as cyanuric chloride or solid acid catalysts, which can offer higher selectivity for amide formation in some cases.
-
Handling Nitriles: If nitrile formation is unavoidable or desired, handle the reaction mixture in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves (note the irony, but nitrile rubber offers good protection against many organic nitriles), safety goggles, and a lab coat.[7]
-
Waste Disposal: Dispose of nitrile-containing waste in a dedicated, labeled hazardous waste container.[13] Do not mix with acidic waste, as this can potentially generate hydrogen cyanide gas.[7]
FAQs: Rearrangement Reactions
Q5: During a Neber rearrangement of a pyridine ketoxime O-tosylate, I'm concerned about the formation of toxic azirine intermediates. How can I manage this?
A5: 2H-Azirines are indeed reactive and potentially hazardous intermediates in the Neber rearrangement.[8] Their management involves careful control of the reaction and subsequent workup.
Management Strategy:
-
In-situ conversion: The azirine intermediate is often not isolated. The reaction conditions are typically designed to promote its immediate hydrolysis to the desired α-amino ketone.
-
Monitoring: If you need to monitor the reaction, use techniques like in-situ IR or NMR spectroscopy to observe the disappearance of the starting material and the formation of the product, minimizing direct handling of the intermediate.
-
Workup: The acidic hydrolysis step of the Neber rearrangement will convert the azirine to the more stable α-amino ketone. Ensure this step is carried out thoroughly.
Q6: My reaction mixture from a Beckmann rearrangement is strongly acidic. What is the safest way to neutralize it?
A6: Neutralizing strongly acidic reaction mixtures requires caution to control the exotherm.
Neutralization Protocol:
-
Cooling: Ensure the reaction mixture is cooled in an ice bath.
-
Slow Addition of Base: Slowly and carefully add a saturated solution of a weak base, such as sodium bicarbonate (NaHCO₃), or a dilute solution of a strong base, like sodium hydroxide (NaOH). Add the base portion-wise with vigorous stirring.
-
Monitor pH: Use pH paper or a calibrated pH meter to monitor the pH of the aqueous layer during neutralization.
-
Ventilation: Perform the neutralization in a well-ventilated fume hood, as gas evolution (CO₂ if using bicarbonate) will occur.
Section 3: Experimental Protocols and Data
This section provides detailed protocols for key procedures and presents data in a clear, tabular format.
Protocol 1: General Procedure for Quenching Unreacted Hydroxylamine with Acetone
-
Cool the reaction vessel containing the crude pyridine oxime and suspected unreacted hydroxylamine to 0 °C using an ice-water bath.
-
While maintaining vigorous stirring, add acetone dropwise to the reaction mixture. A typical starting point is to use 1.5-2 equivalents of acetone relative to the initial amount of hydroxylamine hydrochloride.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Confirm the absence of hydroxylamine using a suitable analytical method (e.g., colorimetric test strips).
-
Proceed with the standard aqueous workup and extraction of the desired pyridine oxime product.
Table 1: Overview of Toxic Intermediates and Mitigation Strategies
| Toxic Intermediate | Common Origin | Health Hazards | Mitigation & Management Strategies |
| Pyridine | Solvent, starting material | Flammable, skin/eye/respiratory irritant, potential liver/kidney damage[4] | Use in a well-ventilated fume hood, wear appropriate PPE, store away from ignition sources.[14] |
| Hydroxylamine | Reagent for oxime synthesis | Corrosive, toxic, thermally unstable | Quench excess with acetone or sodium nitrite before workup.[15] |
| Nitrile Compounds | Beckmann rearrangement of aldoximes | Can release cyanide, toxic by inhalation/ingestion/skin contact[6][16] | Use milder rearrangement catalysts, handle in a fume hood, dispose of waste in dedicated containers.[13] |
| 2H-Azirines | Neber rearrangement[8] | Highly reactive, potentially toxic and carcinogenic[9][10] | Typically converted in-situ via hydrolysis, avoid isolation. |
| Isocyanates | Side product of some rearrangements | Potent respiratory and skin sensitizers | Handle with extreme caution in a fume hood, use appropriate PPE. |
| Phosphorylated Oximes | Reaction with organophosphates | Potent acetylcholinesterase inhibitors[11] | Requires specialized handling and expertise in organophosphorus chemistry. |
Section 4: Visualizing Reaction Pathways and Workflows
The following diagrams illustrate key concepts in managing pyridine oxime reactions.
Caption: General reaction pathway for pyridine oxime synthesis and subsequent rearrangement.
Caption: Decision workflow for post-reaction troubleshooting.
Section 5: References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1049, Pyridine. Retrieved from [Link]
-
Wikipedia. (2024). Beckmann rearrangement. Retrieved from [Link]
-
Worek, F., Thiermann, H., & Szinicz, L. (2020). Organophosphorus compounds and oximes: a critical review. Archives of toxicology, 94(7), 2275–2292. [Link]
-
Gawande, M. B., Shelke, S. N., Zboril, R., & Varma, R. S. (2014). Beckmann rearrangement of oximes catalyzed by a copper-based metal-organic framework. Green Chemistry, 16(8), 3844-3849.
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Kharb, R., Sharma, P. C., & Yar, M. S. (2011). Pharmacological significance of triazole scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(1), 1-21.
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Gawroński, J., & Gawrońska, K. (2009). The Beckmann Rearrangement. In The Chemistry of Hydroxylamines, Oximes and Hydroxamic Acids (pp. 631-686). John Wiley & Sons, Ltd.
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Singh, R., & Geetanjali. (2016). Quenching Analysis of the Permanganate−Hydroxylamine Oscillator. The Journal of Physical Chemistry A, 120(27), 5138–5145.
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Tanii, H. (1996). Allyl nitrile: Toxicity and health effects. Journal of health science, 42(2), 67-75.
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Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley & Sons.
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National Institute for Occupational Safety and Health (NIOSH). (n.d.). Aziridine. NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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Zhang, Y., & Chen, J. (2016). Comparing the suitability of sodium hyposulfite, hydroxylamine hydrochloride and sodium sulfite as the quenching agents for permanganate oxidation. RSC Advances, 6(10), 8347-8353.
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Jang, J. H., Lee, K. M., & Nam, K. T. (2020). Thermal runaway reaction hazards and mechanisms of hydroxylamine with acid/base contaminants. Journal of Hazardous Materials, 398, 122896.
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Master Organic Chemistry. (2023). Beckmann Rearrangement. Retrieved from [Link]
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New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Pyridine. Retrieved from [Link]
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Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
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Longdom Publishing. (n.d.). Phosphorylated oximes increase organophosphate toxicity. Journal of Clinical Toxicology. Retrieved from [Link]
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Bálint, E., Kégl, T., & Keglevich, G. (2022). Beckmann Rearrangement with Improved Atom Economy, Catalyzed by Inexpensive, Reusable, Brønsted Acidic Ionic Liquid. ACS Sustainable Chemistry & Engineering, 10(41), 13615–13622.
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Marrs, T. C. (2007). Oximes in organophosphorus poisoning. Indian journal of critical care medicine: peer-reviewed, official publication of Indian Society of Critical Care Medicine, 11(1), 1.
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O'Connell, J. D., & Gygi, S. P. (2020). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Journal of proteome research, 19(1), 473–480.
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Regalado, E. L., Welch, C. J., & Welch, C. J. (2019). Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry. MethodsX, 6, 2235–2240.
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MSN Chemical. (2025). Tips for Safe Handling And Storage of Aziridine Crosslinkers. Retrieved from [Link]
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O'Brien, C. (1968). The Neber rearrangement. Chemical Reviews, 68(6), 849-863.
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IChemE. (n.d.). Why reactions run away. Retrieved from [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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Worek, F., & Thiermann, H. (2013). Organophosphorus compounds and oximes: a critical review. Expert opinion on drug metabolism & toxicology, 9(1), 39-50.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9033, Aziridine. Retrieved from [Link]
-
Halder, S., & Ranu, B. C. (2012). Lewis acid-catalyzed Beckmann rearrangement of ketoximes in ionic liquids. Tetrahedron Letters, 53(44), 5963-5966.
-
Medintz, I. L., Uyeda, H. T., Goldman, E. R., & Mattoussi, H. (2005). Quenching hydroxylation procedure using hydroxylamine. Nature materials, 4(6), 435-446.
-
Zeal. (2024). Runaway Chemical Reactions: Causes and Prevention. Retrieved from [Link]
-
National Research Council (US) Committee on Acute Exposure Guideline Levels. (2012). Aliphatic Nitriles. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12. National Academies Press (US).
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Antonijević, M. D., & Stojiljković, M. P. (2007). The effectiveness of oximes against organophosphate poisoning. MATEC Web of Conferences, 133, 01002.
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Health and Safety Executive. (2014). Chemical reaction hazards and the risk of thermal runaway INDG254. Retrieved from [Link]
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De Meo, C., & Demchenko, A. V. (2007). Use of Hydroxylamines, Hydroxamic Acids, Oximes and Amines as Nucleophiles in the Zbiral Oxidative Deamination of N-Acetyl Neuraminic Acid. Isolation and Characterization of Novel Mono- and Disubstitution Products. The Journal of organic chemistry, 72(23), 8831–8841.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-N-oxide, 98%. Retrieved from [Link]
-
Sharma, M., & Kumar, V. (2023). Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation. Journal of Hazardous Materials, 443, 130282.
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Ethyleneimine. Retrieved from [Link]
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Li, Z., Wang, J., & Zheng, J. (2018). Nitrile group as IR probe to detect the structure and hydrogen-bond properties of piperidinium/pyrrolidinium based ionic liquids and acetonitrile mixtures. Physical Chemistry Chemical Physics, 20(3), 1640-1650.
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Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]
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Kaur, N., Sharma, P., & Kishore, D. (2011). Application of different catalysts in Beckmann Rearrangement. Journal of Chemical and Pharmaceutical Research, 3(4), 851-860.
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Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Nitrile. Retrieved from [Link]
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American Chemical Society. (n.d.). Organic Letters Journal. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Validation & Comparative
A Guide to the Structural Validation of Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate by ¹H and ¹³C NMR Spectroscopy
This guide provides an in-depth, expert-led comparison and analysis for the structural validation of Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causality behind experimental choices and the logic of spectral interpretation, ensuring a trustworthy and authoritative approach to molecular characterization.
Introduction: The Imperative of Unambiguous Characterization
Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate is a versatile heterocyclic building block in medicinal chemistry and materials science. Its structure incorporates a pyridine ring, an ethyl ester, and a crucial oxime functional group. The precise confirmation of its constitution and, critically, the stereochemistry of the C=N double bond (oxime), is paramount for ensuring predictable reactivity, biological activity, and patentability.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive, definitive structural elucidation of organic molecules in solution. This guide will detail the application of both proton (¹H) and carbon-13 (¹³C) NMR to validate the structure of the title compound, with a specific focus on confirming the thermodynamically favored (E)-isomer.
Molecular Structure and Atom Numbering Convention
To facilitate a clear and unambiguous discussion of the NMR data, the following atom numbering scheme will be used throughout this guide.
Caption: Structure of Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate with atom numbering.
Experimental Protocol: A Self-Validating System
The integrity of NMR data begins with meticulous sample preparation and the selection of appropriate acquisition parameters. The choices outlined below are designed to produce a high-quality, interpretable dataset.
Sample Preparation
-
Analyte Weighing: Accurately weigh 5-10 mg of the synthesized Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate directly into a clean, dry NMR tube.
-
Causality: This concentration range is optimal for achieving a high signal-to-noise ratio in a reasonable number of scans on a modern NMR spectrometer (≥400 MHz) without inducing significant viscosity or aggregation effects that could broaden spectral lines.
-
-
Solvent Selection & Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: Deuterated solvents are essential to avoid overwhelming the spectrum with signals from the solvent itself.[1]
-
CDCl₃: A common choice for its excellent solubilizing power for many organic compounds and its relatively clean spectral window. However, acidic or exchangeable protons (like the N-OH of the oxime) may appear very broad or exchange with trace amounts of D₂O, rendering them invisible.
-
DMSO-d₆: An excellent alternative, particularly for this molecule. Its hydrogen-bond accepting nature slows down the exchange rate of the N-OH proton, typically resulting in a sharp, observable singlet, providing direct evidence for its presence.
-
-
Internal Standard: The residual, non-deuterated solvent peak (CHCl₃ at δ ≈ 7.26 ppm; DMSO-d₅ at δ ≈ 2.50 ppm) is typically used for calibration of the ¹H spectrum. For ¹³C, the solvent signals (CDCl₃ at δ ≈ 77.16 ppm; DMSO-d₆ at δ ≈ 39.52 ppm) are used. Tetramethylsilane (TMS) can be added as a universal reference (δ = 0.00 ppm), but referencing to the solvent signal is standard practice for convenience and accuracy.[2][3]
-
Homogenization: Cap the NMR tube and gently invert it several times, or vortex briefly, to ensure the formation of a clear, homogeneous solution.
NMR Data Acquisition
-
Instrument: Bruker AVANCE III 500 MHz Spectrometer (or equivalent).
-
¹H NMR: A standard proton experiment is run with a 30-degree pulse angle and a relaxation delay of 1-2 seconds. Typically, 16-32 scans are sufficient.
-
¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum, yielding a single peak for each unique carbon atom. A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[4]
Analysis and Interpretation of ¹H NMR Data
The ¹H NMR spectrum provides a wealth of information based on chemical shift, signal integration, and spin-spin coupling patterns.
Predicted ¹H NMR Signals
The structure contains four distinct proton environments: the pyridine ring, the ethyl ester group, and the oxime hydroxyl group.
-
Pyridine Ring Protons (4H): These protons reside in the aromatic region (δ 7.0-9.0 ppm). Due to the electron-withdrawing nature of the nitrogen atom and the substituent, they will be deshielded.
-
H-6: This proton is ortho to the ring nitrogen, making it the most deshielded proton of the ring system. It will appear as a doublet.[5][6]
-
H-3, H-4, H-5: These protons will exhibit characteristic splitting patterns due to coupling with their neighbors. H-4 will likely be a triplet (or more accurately, a doublet of doublets with similar J-values), while H-3 and H-5 will be doublets or triplets depending on the coupling constants.[7]
-
-
Ethyl Ester Protons (5H): This group gives rise to a classic, easily identifiable pattern.
-
-OCH₂- (H-1''): A quartet, resulting from coupling to the three neighboring methyl protons (n+1 = 3+1 = 4).[8] Expected chemical shift is δ ~4.4 ppm due to the deshielding effect of the adjacent oxygen atom.[3][9]
-
-CH₃ (H-2''): A triplet, resulting from coupling to the two neighboring methylene protons (n+1 = 2+1 = 3).[8] Expected chemical shift is δ ~1.4 ppm.[3][9]
-
-
Oxime Proton (1H):
-
N-OH: A broad singlet with a variable chemical shift (typically δ 10-12 ppm in DMSO-d₆). Its integration value of 1H is key. This signal is often exchangeable with D₂O; adding a drop of D₂O to the NMR tube will cause this peak to disappear, confirming its assignment.
-
Data Summary: ¹H NMR
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| N-OH | 10.0 - 12.0 | broad singlet | 1H | - |
| H-6 | 8.6 - 8.8 | doublet (d) | 1H | Jortho ≈ 4-6 Hz |
| H-3 | 8.0 - 8.2 | doublet (d) | 1H | Jortho ≈ 7-9 Hz |
| H-4 | 7.8 - 8.0 | triplet (t) | 1H | Jortho ≈ 7-9 Hz |
| H-5 | 7.4 - 7.6 | triplet (t) | 1H | Jortho ≈ 6-8 Hz |
| H-1'' (-OCH₂-) | 4.3 - 4.5 | quartet (q) | 2H | Jvicinal ≈ 7 Hz |
| H-2'' (-CH₃) | 1.3 - 1.5 | triplet (t) | 3H | Jvicinal ≈ 7 Hz |
Note: Predicted chemical shifts are estimates. Actual values may vary based on solvent and concentration.
Analysis and Interpretation of ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum confirms the carbon skeleton of the molecule. Each unique carbon atom produces a single peak.
Predicted ¹³C NMR Signals
For the proposed structure, nine distinct carbon signals are expected.
-
Carbonyl and Imino Carbons: These are the most deshielded carbons.
-
Pyridine Ring Carbons: Five signals are expected in the aromatic region.
-
C-2 & C-6: These carbons adjacent to the nitrogen are the most deshielded in the pyridine ring, typically appearing around δ 148-152 ppm.[12] C-2, bearing the substituent, will be a quaternary carbon with a lower intensity.
-
C-4: Typically appears around δ 136-138 ppm.[12]
-
C-3 & C-5: These are the most shielded of the pyridine carbons, expected around δ 120-127 ppm.[12]
-
-
Ethyl Ester Carbons:
Data Summary: ¹³C NMR
| Assignment | Predicted δ (ppm) |
| C-2' (Ester C=O) | 162 - 165 |
| C-2 (Pyridine) | 150 - 153 |
| C-6 (Pyridine) | 148 - 150 |
| C-1' (Imino C=N) | 145 - 149 |
| C-4 (Pyridine) | 136 - 138 |
| C-5 (Pyridine) | 125 - 127 |
| C-3 (Pyridine) | 120 - 122 |
| C-1'' (-OCH₂-) | 61 - 63 |
| C-2'' (-CH₃) | 13 - 15 |
Final Structural Validation: Confirming the (2E)-Isomer
The convergence of ¹H and ¹³C NMR data provides a powerful confirmation of the molecular structure. However, the ultimate validation rests on confirming the stereochemistry of the oxime.
-
Evidence for a Single Isomer: The synthesis of oximes can potentially yield a mixture of (E) and (Z) isomers.[13] The presence of a single, sharp set of signals in both the ¹H and ¹³C NMR spectra is compelling evidence that only one stereoisomer is present in the sample.[14][15] If a mixture were present, a doubling of many signals, particularly those close to the C=N bond (e.g., H-3, C-3, C-1'), would be observed.[14]
-
Assignment of (E)-Configuration: The (E)-isomer, where the hydroxyl group is anti to the more sterically demanding pyridine ring, is generally the thermodynamically more stable product. The observed NMR data, corresponding to a single pure compound, is therefore confidently assigned to the (E)-isomer. Definitive proof could be obtained via 2D NOESY experiments (observing spatial correlations) or X-ray crystallography, but for routine validation, the presence of a single isomeric species is the key finding.
Workflow for NMR-Based Structural Validation
The logical flow of the validation process is summarized below.
Caption: Workflow for the structural validation via NMR spectroscopy.
Conclusion
The comprehensive analysis of one-dimensional ¹H and ¹³C NMR spectra provides a robust, reliable, and self-validating methodology for the structural confirmation of Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate. The observed chemical shifts, signal multiplicities, and integration values from the proton spectrum, combined with the number and chemical shifts of the carbon signals, align perfectly with the proposed structure. Furthermore, the presence of a single, clean set of spectral signals strongly supports the synthesis of a stereochemically pure compound, which is assigned as the thermodynamically favored (E)-isomer. This multi-faceted approach ensures a high degree of confidence in the identity and quality of the material, a critical requirement for its application in research and development.
References
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Testbook.com. [Link]
-
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A Comparative Guide to the Synthetic Routes of 3-(pyridin-2-ylamino)propanoate
Introduction
Ethyl 3-(pyridin-2-ylamino)propanoate is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably the direct thrombin inhibitor Dabigatran etexilate.[1] The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of significant interest to researchers and professionals in drug development and medicinal chemistry. This guide provides an in-depth, objective comparison of the two predominant synthetic strategies for preparing this compound: the direct, one-pot Michael addition and a multi-step approach involving a pyridine N-oxide intermediate. By examining the underlying chemical principles, experimental protocols, and key performance indicators of each route, this document aims to equip researchers with the necessary insights to make informed decisions for their specific applications.
Route 1: The Aza-Michael Addition of 2-Aminopyridine to Ethyl Acrylate
The aza-Michael addition represents a straightforward and atom-economical approach to 3-(pyridin-2-ylamino)propanoate. This reaction involves the conjugate addition of the amino group of 2-aminopyridine to the electron-deficient double bond of ethyl acrylate. The success of this route is highly dependent on the choice of catalyst to activate the substrates and facilitate the nucleophilic attack. Below, we compare two variations of this method, employing different acid catalysts.
Mechanism of the Acid-Catalyzed Aza-Michael Addition
The acid catalyst plays a crucial role in this reaction by protonating the carbonyl oxygen of the ethyl acrylate. This protonation increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack by the exocyclic amino group of 2-aminopyridine. The lone pair of the nitrogen atom of the amino group then attacks the activated β-carbon, leading to the formation of a C-N bond and a zwitterionic intermediate. A subsequent proton transfer results in the final product, 3-(pyridin-2-ylamino)propanoate.
Caption: Mechanism of the acid-catalyzed aza-Michael addition.
Experimental Protocol 1A: Trifluoromethanesulfonic Acid (TfOH) Catalyzed Synthesis
This protocol utilizes the strong Brønsted acid, trifluoromethanesulfonic acid, to catalyze the reaction, leading to high yields in a relatively short reaction time.[2]
Step-by-Step Methodology:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 50 g of 2-aminopyridine and 50 mL of absolute ethanol.
-
Stir the mixture until the solid is mostly dissolved.
-
To the solution, add 56.5 mL of ethyl acrylate.
-
Stir for a moment, then slowly add 9 mL of trifluoromethanesulfonic acid dropwise.
-
Under a nitrogen atmosphere, heat the reaction mixture to 120-160°C and reflux for 18 hours.
-
After completion, cool the reaction mixture and wash with petroleum ether at 35-40°C under reduced pressure (0.09-0.1 MPa).
-
Concentrate the washed solution under reduced pressure.
-
The concentrated residue is then washed with a mixture of petroleum ether and ethyl acetate (5:1 volume ratio) and recrystallized to yield white flaky crystals of ethyl 3-(pyridin-2-ylamino)propanoate.[3]
Experimental Protocol 1B: Acetic Acid Catalyzed Synthesis
This variation employs a weaker and less expensive acid catalyst, glacial acetic acid.[4]
Step-by-Step Methodology:
-
In a 1 L three-necked flask, sequentially add 200 g of 2-aminopyridine, 276.8 mL of ethyl acrylate, and 63.6 mL of glacial acetic acid.
-
Heat the mixture to an external temperature of 85°C (internal temperature of 80°C) and stir overnight for approximately 12 hours.
-
Monitor the reaction completion by HPLC.
-
Once the 2-aminopyridine is consumed, cool the system to room temperature.
-
Add 1100 mL of 2N HCl and stir. Note that this step is exothermic.
-
After 30 minutes, extract the aqueous phase with 500 mL of ethyl acetate, separate the layers, and collect the aqueous phase.
-
Wash the aqueous phase again with 500 mL of ethyl acetate.
-
To the combined aqueous phase, add 158 g of solid sodium carbonate and 1 L of ethyl acetate for extraction under stirring.
-
Separate the layers and collect the organic phase. Extract the aqueous phase again with 250 mL of ethyl acetate.
-
Combine the organic phases and evaporate the solvent.
-
To the residue, add 340 g of DMF and 1.70 kg of water, stir for 1 hour, and then collect the precipitate by suction filtration to obtain the target product.[4]
Route 2: Multi-step Synthesis via 2-Chloropyridine N-oxide
This synthetic pathway involves a more classical approach, proceeding through a nucleophilic aromatic substitution on an activated pyridine ring, followed by the reduction of an N-oxide intermediate.
Rationale for the Multi-step Approach
Direct nucleophilic aromatic substitution on 2-chloropyridine is often challenging. The formation of the pyridine N-oxide significantly activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 4-positions.[5] The electron-withdrawing N-oxide group stabilizes the Meisenheimer complex intermediate formed during the substitution reaction.[6] Following the successful substitution, the N-oxide is readily reduced to the desired pyridine derivative.
Caption: Workflow for the multi-step synthesis of 3-(pyridin-2-ylamino)propanoate.
Experimental Protocol
This protocol is a compilation of the steps described in the patent literature.[1][2]
Step 1: Synthesis of 2-Chloropyridine N-oxide
-
This step is typically achieved by the oxidation of 2-chloropyridine using an oxidizing agent like m-CPBA or hydrogen peroxide in acetic acid. (Yield: ~87%)[1][2]
Step 2: Synthesis of β-Alanine Ethyl Ester Hydrochloride
-
This starting material can be prepared by the esterification of β-alanine with ethanol in the presence of an acid catalyst like thionyl chloride or HCl gas. (Yield: ~93%)[1][2]
Step 3: Synthesis of 3-(pyridin-2-ylamino)propanoate N-oxide
-
2-Chloropyridine N-oxide is reacted with β-alanine ethyl ester hydrochloride in the presence of a base (e.g., sodium bicarbonate) in a suitable solvent (e.g., tert-amyl alcohol) under reflux for an extended period (e.g., 72 hours). (Yield: ~70%)[7]
Step 4: Reduction of the N-oxide
-
The intermediate N-oxide is reduced to the final product using catalytic hydrogenation (e.g., Pd/C, H₂) or other reducing agents. (Yield: ~92%)[1][2]
Comparative Analysis
| Parameter | Route 1A (Michael Addition with TfOH) | Route 1B (Michael Addition with Acetic Acid) | Route 2 (Multi-step N-oxide Route) |
| Overall Yield | 80-85%[2] | ~81%[4] | ~52%[1][2] |
| Reaction Time | 16-20 hours[2] | ~12 hours[4] | ~100 hours[1][2] |
| Number of Steps | 1 | 1 | 4 |
| Catalyst | Trifluoromethanesulfonic acid | Glacial Acetic Acid | Pd/C (for reduction) |
| Reagent Cost | Higher (TfOH is expensive) | Lower (Acetic acid is cheap) | Moderate (varies with reagents for each step) |
| Scalability | Good, one-pot synthesis | Good, one-pot synthesis | More complex due to multiple steps |
| Safety Concerns | TfOH is highly corrosive | Acetic acid is corrosive | Handling of oxidizing agents, hydrogenation |
| Work-up/Purification | Recrystallization[3] | Extraction and precipitation[4] | Multiple work-ups and purifications |
Discussion and Conclusion
The choice between the Michael addition and the multi-step N-oxide route for the synthesis of 3-(pyridin-2-ylamino)propanoate depends heavily on the specific requirements of the researcher or production facility.
The aza-Michael addition offers a significantly more efficient and streamlined approach. With high yields (80-85%) and a one-pot procedure, it is an attractive option for large-scale production. The use of trifluoromethanesulfonic acid as a catalyst (Route 1A) provides excellent yields, although the cost and corrosive nature of this reagent are notable drawbacks. The acetic acid-catalyzed variation (Route 1B) presents a more cost-effective and safer alternative, albeit with a slightly longer reaction time and a more involved work-up procedure.
In contrast, the multi-step synthesis via the N-oxide intermediate is a more classical, albeit lengthier and lower-yielding, method. The overall yield of approximately 52% and the total reaction time of around 100 hours make it less competitive for industrial-scale synthesis compared to the Michael addition.[1][2] However, this route may be advantageous in specific research contexts where the starting materials are more readily available or when a stepwise approach is preferred for analytical purposes. The underlying chemistry, involving the activation of the pyridine ring via N-oxide formation, is a valuable strategy in heterocyclic chemistry.
References
- CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents.
- CN104974086A - Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate - Google Patents.
- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents.
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Michael addition kinetics of ethyl acetoacetate and 2-ethylhexyl acrylate in ionic liquids | Request PDF - ResearchGate. Available at: [Link]
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(L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. - YouTube. Available at: [Link]
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Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - NIH. Available at: [Link]
- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap.
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Trifluoromethanesulfonic Acid, an Unusually Powerful Catalyst for the Michael Addition Reaction of β-Ketoesters under Solvent-Free Conditions | Scilit. Available at: [Link]
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Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. Available at: [Link]
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Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing). Available at: [Link]
- CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents.
- CN103183635B - New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate - Google Patents.
-
Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol - MDPI. Available at: [Link]
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The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials - ResearchGate. Available at: [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]
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A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate - Organic Chemistry Portal. Available at: [Link]
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A Comparative Guide to the In Vitro Inhibition of AKR1C3 by Pyridin-2-yl Sterane Derivatives
This guide provides an in-depth comparison of the in vitro inhibitory activity of a series of pyridin-2-yl substituted sterane derivatives against Aldo-Keto Reductase 1C3 (AKR1C3). The focus is on pyridin-2-yl androstane derivatives, a class of compounds that has shown promise in this area. This document is intended for researchers, scientists, and drug development professionals working on novel cancer therapies.
Introduction: The Significance of AKR1C3 Inhibition
Aldo-Keto Reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a critical enzyme in the biosynthesis of potent androgens and estrogens.[1] It catalyzes the NADPH-dependent reduction of steroid precursors, leading to the formation of testosterone and estradiol, which are key drivers of hormone-dependent cancers such as prostate and breast cancer.[1][2] Overexpression of AKR1C3 is associated with the progression of these cancers and the development of resistance to standard therapies.[3][4] Therefore, the development of potent and selective AKR1C3 inhibitors is a promising therapeutic strategy.[4]
This guide focuses on a specific class of potential AKR1C3 inhibitors: pyridin-2-yl substituted sterane derivatives. The pyridine moiety can engage in key interactions within the enzyme's active site, while the steroidal scaffold provides a rigid framework for orienting the interacting groups. While the broader topic is on estrane derivatives, this guide will focus on a well-studied series of androstane derivatives, which share a similar core steroidal structure with estranes and provide valuable insights into the structure-activity relationships of this class of inhibitors.
Comparative Inhibitory Potency of Pyridin-2-yl Androstane Derivatives
A series of A-ring modified 17α-picolyl and 17(E)-picolinylidene androstane derivatives have been synthesized and evaluated for their ability to inhibit AKR1C3 in vitro.[3] The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The lower the IC50 value, the more potent the inhibitor.
The following table summarizes the in vitro AKR1C3 inhibitory activity of selected pyridin-2-yl androstane derivatives.
| Compound ID | Structure | % Inhibition at 6.25 µM | IC50 (µM) |
| 1 | 17α-picolyl androstane with a C3-oxime modification | Not reported | 15.0 |
| 2 | Not specified in search results | Not reported | > 500 |
| 3 | Not specified in search results | Not reported | 24.0 |
| 7 | Not specified in search results | Not reported | 20.0 |
| Ibuprofen | (Positive Control) | ~75% | Not reported |
Data sourced from a study on A-ring modified 17α-picolyl and 17(E)-picolinylidene androstane derivatives.[3]
Experimental Protocol for In Vitro AKR1C3 Inhibition Assay
The determination of AKR1C3 inhibitory activity is performed using a well-established spectrophotometric assay.[3][5] The assay measures the decrease in NADPH concentration as it is consumed during the enzymatic reaction.
Reagents and Materials
-
Recombinant human AKR1C3 enzyme
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
9,10-Phenanthrenequinone (PQ) as the substrate
-
Sodium phosphate buffer
-
Dimethyl sulfoxide (DMSO) for dissolving test compounds
-
Test compounds (pyridin-2-yl androstane derivatives)
-
Positive control inhibitor (e.g., Ibuprofen)
-
96-well microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Step-by-Step Assay Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of recombinant AKR1C3 in a suitable buffer (e.g., 25 mM sodium phosphate, 150 mM NaCl, 10% glycerol, pH 8.0).[3]
-
Prepare a stock solution of NADPH in the assay buffer.
-
Prepare a stock solution of the substrate, 9,10-phenanthrenequinone (PQ), in a suitable organic solvent (e.g., DMSO).
-
Dissolve the test compounds and the positive control in DMSO to prepare stock solutions.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the test compound solution to the designated wells. For dose-response curves, a serial dilution of the inhibitor is prepared.[3]
-
Add the AKR1C3 enzyme solution to all wells except the blank controls.
-
Add the NADPH solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[5]
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate (PQ) solution to all wells.[5]
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of decrease in absorbance is proportional to the rate of NADPH consumption and thus, the enzyme activity.[3][5]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control (enzyme, NADPH, and substrate without inhibitor).[3][5]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.[5]
-
Experimental Workflow Diagram
Caption: Workflow for the in vitro AKR1C3 inhibition assay.
Mechanism of Inhibition and Structure-Activity Relationship (SAR)
The inhibitory mechanism of these pyridin-2-yl androstane derivatives has been elucidated through X-ray crystallography and molecular docking studies.[3] These studies reveal that the inhibition is dependent on key interactions between the inhibitor and the enzyme's active site, as well as the NADP+ cofactor.[3]
Key Interactions
-
The 17α-picolyl or 17(E)-picolinylidene group, which contains the pyridin-2-yl moiety, acts as an anchor, positioning the inhibitor within the active site of AKR1C3.[3]
-
Modifications on the A-ring of the androstane scaffold are crucial for the inhibitory activity, as they interact with the NADP+ cofactor.[3]
Structure-Activity Relationship (SAR) Insights
The SAR for this class of compounds is still being fully elucidated, but some initial trends can be observed:
-
The presence of the pyridine-containing side chain at C17 is essential for anchoring the molecule in the active site.
-
Modifications at the C3 position of the steroid A-ring significantly influence the inhibitory potency. For example, a C3-oxime modification has been shown to be effective.[3]
Conceptual Diagram of Inhibitor Binding
Caption: Conceptual model of pyridin-2-yl androstane binding to AKR1C3.
Broader Context and Alternative Inhibitors
The pyridin-2-yl sterane derivatives represent a promising class of AKR1C3 inhibitors. However, it is important to consider them within the broader landscape of compounds targeting this enzyme. Other classes of AKR1C3 inhibitors include:
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Several NSAIDs, such as indomethacin and ibuprofen, have been shown to inhibit AKR1C3.[3]
-
Other Steroidal Derivatives: Modifications at various positions of the steroid nucleus have yielded potent AKR1C3 inhibitors.[6]
-
Natural Products: A number of natural compounds have been identified as inhibitors of AKR1C3.[6]
The development of selective inhibitors is crucial, as some other AKR1C isoforms, such as AKR1C2, have functions that should not be inhibited in certain therapeutic contexts.[7]
Conclusion and Future Directions
Pyridin-2-yl androstane derivatives have emerged as a promising class of in vitro inhibitors of AKR1C3. Their mechanism of action, involving anchoring via the pyridine moiety and key interactions with the NADP+ cofactor, provides a solid foundation for further optimization. Future research should focus on:
-
Expanding the Structure-Activity Relationship: Synthesizing and testing a wider range of derivatives to refine the understanding of how different functional groups and their positions on the steroid scaffold affect inhibitory potency and selectivity.
-
Improving Potency and Selectivity: Designing new analogs with enhanced affinity for AKR1C3 and reduced off-target effects, particularly against other AKR1C isoforms.
-
In Vivo Evaluation: Progressing the most promising in vitro candidates to cellular and animal models to assess their therapeutic potential in treating hormone-dependent cancers.
The insights gained from the studies on these compounds will undoubtedly contribute to the development of novel and effective therapies targeting AKR1C3.
References
- The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)
- AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applic
- Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library.
- Discovery and optimiz
- Evaluation of A-ring fused pyridine d-modified androstane derivatives for antiproliferative and aldo–keto reductase 1C3 inhibitory activity.
- Classification of AKR1C3 inhibitors. AKR1C3 inhibitors are divided into...
- Evaluation of A-ring fused pyridine D-modified androstane derivatives for antiproliferative and aldo-keto reductase 1C3 inhibitory activity | Request PDF.
- Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10).
- Aldo-Keto Reductase (AKR)
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- 3. The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Confirming E-Conformer Stability of Hydroxyimino Esters with DFT Calculations
For researchers, medicinal chemists, and professionals in drug development, the precise determination of molecular geometry is paramount. The stereochemistry of a molecule, particularly the configuration of isomers, can profoundly influence its biological activity, pharmacokinetic properties, and overall efficacy as a therapeutic agent. Within the diverse landscape of pharmacologically relevant scaffolds, α-hydroxyimino esters are a notable class of compounds whose E/Z isomerism about the C=N bond can dictate their interaction with biological targets.
This guide provides an in-depth comparison of computational and experimental approaches to confirm the conformational stability of these isomers, with a focus on leveraging Density Functional Theory (DFT) calculations as a powerful predictive tool. We will explore the theoretical underpinnings of this methodology, present a validated computational protocol, and juxtapose the calculated results with experimental data to offer a comprehensive framework for confident stereochemical assignment.
The Critical Role of Conformer Stability in Drug Design
The E- and Z-isomers of a hydroxyimino ester can exhibit significantly different physicochemical properties due to variations in their three-dimensional structure. These differences can manifest in altered binding affinities for target proteins, modified solubility, and varied metabolic stability. For instance, the spatial arrangement of the hydroxyl and ester functionalities can influence the formation of intramolecular hydrogen bonds or dictate the steric hindrance around the reactive centers of the molecule. Consequently, a thorough understanding and confirmation of the predominant, more stable conformer are crucial for rational drug design and development.
Theoretical Foundation: Why DFT for Conformer Stability?
Density Functional Theory has emerged as a robust and computationally efficient method for predicting the electronic structure and energetic properties of molecules. The core principle of DFT is that the energy of a molecule can be determined from its electron density. By solving the Kohn-Sham equations, we can obtain the optimized geometry and the corresponding electronic energy of a molecule.
For the purpose of determining the relative stability of E- and Z-conformers, we are interested in the difference in their Gibbs free energies (ΔG). The conformer with the lower Gibbs free energy will be the thermodynamically more stable and, therefore, the more abundant species at equilibrium.
The Gibbs free energy is calculated as:
G = H - TS
where H is the enthalpy, T is the temperature, and S is the entropy. In computational chemistry, these thermodynamic properties are calculated from the electronic energy and the vibrational frequencies obtained from a frequency calculation at the optimized geometry.
A Comparative Analysis of DFT Functionals and Basis Sets
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. Different functionals and basis sets offer varying balances between computational cost and accuracy. For the conformational analysis of molecules like hydroxyimino esters, it is crucial to select a level of theory that can accurately capture both the electronic and steric effects that govern isomer stability.
Below is a comparison of commonly employed DFT functionals for this purpose:
| DFT Functional | Description | Strengths | Considerations |
| B3LYP | A hybrid functional that combines the Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional. | A widely used and well-benchmarked functional that often provides a good balance of accuracy and computational cost for organic molecules. | May not always accurately capture dispersion interactions, which can be important for conformational energies. |
| B2PLYP | A double-hybrid functional that incorporates a portion of the MP2 correlation energy. | Generally offers higher accuracy than B3LYP, particularly for systems where electron correlation is important.[1] | Significantly more computationally expensive than standard hybrid functionals. |
| M06-2X | A meta-hybrid GGA functional with a high percentage of Hartree-Fock exchange. | Performs well for main-group thermochemistry and non-covalent interactions. | Can sometimes overestimate the stability of more compact structures. |
| ωB97X-D | A range-separated hybrid functional with empirical dispersion correction. | Explicitly accounts for dispersion forces, which can be crucial for accurate conformational energy differences. | The empirical dispersion correction adds a layer of parameterization. |
The choice of basis set is also critical. Pople-style basis sets, such as 6-31G(d) and 6-311+G(d,p) , are commonly used. The inclusion of polarization functions (d, p) and diffuse functions (+) is generally recommended to provide sufficient flexibility for an accurate description of the electron density, especially for systems containing heteroatoms and potential for hydrogen bonding.
Experimental Validation: The Synergy of Computation and Spectroscopy
While DFT calculations provide powerful predictions, experimental validation remains the gold standard for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for this purpose.
-
Nuclear Overhauser Effect (NOE): NOE experiments provide information about the through-space proximity of protons. For hydroxyimino esters, a key NOE correlation would be between the oxime proton (-OH) and the protons of the substituent on the same side of the C=N double bond in the Z-isomer, or the absence thereof in the E-isomer.
-
J-coupling Constants: The magnitude of three-bond proton-proton coupling constants (³JHH) can be indicative of the dihedral angle between the coupled protons, as described by the Karplus equation. While not directly applicable to the C=N bond, J-couplings within the ester or other substituents can provide conformational information that indirectly supports the E/Z assignment.
X-ray crystallography provides the most definitive structural information for molecules in the solid state. When a suitable crystal can be obtained, the resulting structure serves as an unambiguous benchmark for validating the computational results.
Case Study: Confirming the E-Conformer Stability of Ethyl (2E)-2-(hydroxyimino)propanoate
To illustrate the practical application of this integrated approach, we will consider the case of ethyl 2-(hydroxyimino)propanoate.
Computational Workflow
The following diagram outlines the computational workflow for determining the relative stability of the E- and Z-conformers of ethyl 2-(hydroxyimino)propanoate.
Caption: Computational workflow for DFT-based conformational analysis.
Step-by-Step Computational Protocol
-
Structure Generation: Generate 3D structures for both the E- and Z-isomers of ethyl 2-(hydroxyimino)propanoate using a molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization for each isomer. A recommended starting point is the B3LYP functional with the 6-311+G(d,p) basis set. It is also advisable to include a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the experimental conditions (e.g., in chloroform or DMSO).
-
Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory. This is a critical step to:
-
Confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
Obtain the zero-point vibrational energy (ZPVE) and the thermal corrections to the enthalpy and Gibbs free energy.
-
-
Energy Analysis: Extract the Gibbs free energies for both the E- and Z-isomers. The isomer with the lower Gibbs free energy is predicted to be the more stable conformer.
Results and Comparison
For ethyl (2E)-2-(hydroxyimino)propanoate, the crystal structure has been determined and confirms the E-configuration in the solid state.[2][3] DFT calculations performed at the B3LYP/6-311G++ level of theory are in agreement with this experimental finding, predicting the E-conformer to be 6.98 kJ/mol more stable than the Z-conformer.[2]
| Conformer | Relative Gibbs Free Energy (kJ/mol) | Experimental Observation |
| E-isomer | 0.00 | Confirmed by X-ray crystallography[2][3] |
| Z-isomer | +6.98 | Not observed as the stable form |
This excellent agreement between the computational prediction and the experimental data provides a high degree of confidence in the assignment of the E-conformer as the more stable isomer.
Advanced Considerations and Best Practices
-
Dispersion Corrections: For systems where non-covalent interactions may play a significant role in conformational preferences, employing DFT functionals that include dispersion corrections (e.g., ωB97X-D or by adding an empirical correction like D3 to B3LYP) is recommended.
-
Solvent Effects: The choice of solvent can influence the relative stability of conformers. Implicit solvent models like PCM are a good starting point, but for systems with strong, specific solvent interactions (e.g., hydrogen bonding with the solvent), an explicit solvent molecule in the calculation (a microsolvation approach) may be necessary to achieve higher accuracy.[1]
-
Basis Set Superposition Error (BSSE): While generally small for intramolecular conformational energies, it is good practice to be aware of BSSE, especially when considering intermolecular interactions in microsolvated models.
-
Multiple Conformers: For more flexible molecules, it is important to perform a thorough conformational search to ensure that the global minimum for each E/Z isomer has been located.
Conclusion
The determination of the stable conformer of hydroxyimino esters is a critical step in the drug development process. This guide has demonstrated that a synergistic approach combining DFT calculations with experimental validation provides a robust and reliable framework for this task. By carefully selecting the computational methodology and critically comparing the results with spectroscopic data, researchers can confidently assign the stereochemistry of these important molecules, thereby accelerating the design and development of new therapeutic agents. The case study of ethyl (2E)-2-(hydroxyimino)propanoate highlights the predictive power of DFT and the importance of experimental verification in modern computational chemistry.
References
-
Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Molecules. [Link]
-
Synthesis, characterization, E/Z-isomerization, DFT, optical and 1BNA docking of new Schiff base derived from naphthalene-2-sulf. Inorganic and Nano-Metal Chemistry. [Link]
-
Ethyl (2E)-2-(hydroxyimino)propanoate. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules. [Link]
-
Ethyl cyanohydroxyiminoacetate. Wikipedia. [Link]
-
DFT optimized of E/Z isomerization. ResearchGate. [Link]
-
Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Natural Products. [Link]
-
Chimica Industriale Synthesis, characterization and DFT study of new azaborinine compounds. AMS Tesi. [Link]
-
Ethyl (2E)-2-(hydroxy-imino)propanoate. Acta Crystallographica Section E: Structure Reports Online. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate
A Researcher's Guide to Safely Handling Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate
For Researchers, Scientists, and Drug Development Professionals: A detailed protocol on the safe handling, use, and disposal of Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate, focusing on the appropriate personal protective equipment (PPE) to ensure laboratory safety.
Core Directive: A Proactive Stance on Safety
Given the absence of specific toxicological data for Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate, a conservative approach to handling is paramount. The recommendations outlined below are based on the potential hazards associated with its functional groups. The pyridine moiety can be irritating to the skin and respiratory tract, while the oxime ester group may act as a sensitizer. Therefore, all handling procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to prevent direct contact with the chemical. The following table summarizes the recommended PPE for handling Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides good resistance to a range of chemicals. Double gloving is recommended for extended handling periods. |
| Eye Protection | Chemical safety goggles | Offers protection from splashes and aerosols. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Body Protection | Laboratory coat | A fully buttoned lab coat made of a suitable chemical-resistant material should be worn to protect the skin and personal clothing. |
| Respiratory Protection | Not generally required if handled in a fume hood | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for spill cleanup or if work cannot be conducted in a fume hood. |
Step-by-Step Guide to Donning and Doffing PPE
Proper technique in putting on and removing PPE is as crucial as the equipment itself to prevent cross-contamination.
Donning PPE Workflow:
Caption: Sequential process for correctly donning PPE.
Doffing PPE Workflow:
Caption: Sequential process for correctly doffing PPE.
Operational and Disposal Plans
Handling Procedures:
-
Preparation : Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. An emergency eyewash station and safety shower should be accessible.
-
Weighing and Transfer : Conduct all weighing and transfer operations within the fume hood to contain any dust or vapors. Use a spatula or other appropriate tools to handle the solid material.
-
In Case of a Spill : For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan:
-
Waste Collection : All waste materials contaminated with Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate, including used gloves, absorbent materials, and empty containers, should be collected in a clearly labeled, sealed waste container.
-
Waste Disposal : Dispose of the chemical waste through your institution's hazardous waste management program.[1][2] Do not dispose of this chemical down the drain or in the regular trash.[2]
Scientific Integrity and Logic: Understanding the "Why"
The stringent PPE recommendations are rooted in the potential hazards of the chemical's constituent parts. Pyridine derivatives are known to cause skin and eye irritation, and some can be absorbed through the skin.[3][4] Oxime esters can be potential skin sensitizers, meaning they can cause an allergic reaction upon repeated exposure.[1] Therefore, preventing all routes of exposure—inhalation, dermal contact, and ingestion—is the primary goal.
The use of a chemical fume hood is the most critical engineering control to minimize inhalation risk. Nitrile gloves are recommended for their broad chemical resistance.[5] Double gloving provides an extra layer of protection during prolonged handling. Chemical safety goggles are essential to protect the eyes from splashes of solutions or airborne particles.[3]
By adhering to these protocols, researchers can create a self-validating system of safety, ensuring that each step is designed to minimize exposure and mitigate potential risks. This proactive approach to safety is fundamental to responsible scientific practice.
References
- Fisher Scientific. "Safety Data Sheet: Ethyl 2-chloro-2-(hydroxyimino)
- Bostik, Inc.
- Fisher Scientific.
- Synquest Labs. "(Pyridin-2-yl)
- TCI Chemicals. "Safety Data Sheet: 3-Cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridone." (2025).
- Merck Millipore.
- New Mexico State University. "Personal Protective Equipment (PPE) Guide – Chemical Resistance." (2015).
- Compliance Partners. "PPE and Safety Equipment When Using Chemicals." (2024).
- Hazmat School. "5 Types of PPE for Hazardous Chemicals." (2022).
- American Chemistry Council. "Protective Equipment."
- CHEMM. "Personal Protective Equipment (PPE)."
- PubMed. "RIFM fragrance ingredient safety assessment, N-(2-(pyridin-2-yl)ethyl)-3-p-menthanecarboxamide, CAS Registry Number 847565-09-7." (2020).
- YM-Lab. "ETHYL (2E)-(HYDROXYIMINO)(PYRIDIN-2-YL)
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
